4-Methyl-5-oxohexanoic acid
Description
The exact mass of the compound 4-Methyl-5-oxohexanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Methyl-5-oxohexanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-5-oxohexanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-5-oxohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-5(6(2)8)3-4-7(9)10/h5H,3-4H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEHMHYAHHVRZIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80385180 | |
| Record name | 4-methyl-5-oxohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80385180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6818-07-1 | |
| Record name | 4-methyl-5-oxohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80385180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-5-oxohexanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Methyl-5-oxohexanoic Acid: A Key Intermediate for Heterocyclic Scaffolds
Prepared for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic route to 4-Methyl-5-oxohexanoic acid, a versatile bifunctional molecule with significant potential as a building block in medicinal chemistry and drug development. The core of this guide is a detailed, step-by-step protocol for a modified acetoacetic ester synthesis, a classic and reliable method for the formation of γ-keto acids. This document delves into the mechanistic underpinnings of the synthetic strategy, providing a rationale for the selection of reagents and reaction conditions. Furthermore, it includes a thorough characterization of the target molecule, complete with tabulated physicochemical and spectroscopic data. The guide is designed to be a self-validating resource, enabling researchers to confidently replicate and adapt the described methodology for their specific research needs.
Introduction: The Significance of 4-Methyl-5-oxohexanoic Acid in Synthetic Chemistry
4-Methyl-5-oxohexanoic acid is a γ-keto acid, a class of organic compounds characterized by the presence of both a ketone and a carboxylic acid functional group, separated by a three-carbon spacer. This bifunctionality makes them highly valuable intermediates in organic synthesis, offering multiple reaction sites for the construction of more complex molecular architectures.[1] In particular, these molecules are excellent precursors for the synthesis of a wide variety of heterocyclic compounds, such as lactones and substituted pyrrolidines, which are prevalent scaffolds in numerous biologically active natural products and pharmaceutical agents.[1][2] The strategic placement of a methyl group at the 4-position introduces a chiral center, opening avenues for the stereoselective synthesis of novel drug candidates. The ability to access this molecule through a reliable and scalable synthetic route is therefore of considerable interest to the drug development community.
Retrosynthetic Analysis and Strategic Approach
The synthesis of 4-Methyl-5-oxohexanoic acid can be approached through several classical carbon-carbon bond-forming reactions. A retrosynthetic analysis suggests that a disconnection at the α-carbon to the ester group in a precursor β-keto ester would lead back to readily available starting materials. This points towards the acetoacetic ester synthesis as a highly plausible and efficient strategy.
Caption: Retrosynthetic analysis of 4-Methyl-5-oxohexanoic acid.
This approach involves the alkylation of an enolate derived from a β-keto ester, followed by hydrolysis and decarboxylation to yield the target ketone. The acetoacetic ester synthesis is particularly advantageous as it utilizes relatively inexpensive starting materials and employs well-understood reaction mechanisms, allowing for predictable outcomes and straightforward optimization.[3][4]
Detailed Synthetic Protocol
The following two-step protocol details a reliable method for the synthesis of 4-Methyl-5-oxohexanoic acid, adapted from established procedures for similar γ-keto acids.
Step 1: Alkylation of Ethyl Acetoacetate
This step involves the formation of the enolate of ethyl acetoacetate and its subsequent reaction with a suitable three-carbon electrophile to introduce the carboxylic acid moiety.
Sources
- 1. Tirzepatide - Wikipedia [en.wikipedia.org]
- 2. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetoacetic-Ester Synthesis [organic-chemistry.org]
- 4. Acetoacetic ester synthesis - Wikipedia [en.wikipedia.org]
Technical Guide: Solubility Profiling and Thermodynamic Modeling of 4-Methyl-5-oxohexanoic Acid
Executive Summary
4-Methyl-5-oxohexanoic acid (CAS 6818-07-1) is a functionalized keto-acid intermediate often encountered in the synthesis of terpenes, lactones, and pharmaceutical precursors. Its dual functionality—possessing both a carboxylic acid moiety and a ketone group—creates a complex solubility profile that is highly sensitive to solvent polarity and pH.
This guide provides a comprehensive technical analysis of the solubility behavior of 4-Methyl-5-oxohexanoic acid. Unlike simple hydrocarbons, this molecule exhibits amphiphilic character, capable of hydrogen bond donation (via -COOH) and acceptance (via -C=O). In the absence of extensive public solubility tables for this specific intermediate, this guide establishes a predictive framework and validated experimental protocols to allow researchers to determine exact solubility limits for their specific process conditions.
Physicochemical Profile & Structural Analysis[1][2]
Understanding the solubility of 4-Methyl-5-oxohexanoic acid requires a deep dive into its molecular architecture. The molecule exists as a viscous liquid or low-melting solid at standard temperature and pressure (STP), driven by the disruption of crystal packing by the methyl branch at the C4 position.
Table 1: Physicochemical Constants
| Property | Value | Source/Note |
| Molecular Formula | C₇H₁₂O₃ | PubChem [1] |
| Molecular Weight | 144.17 g/mol | PubChem [1] |
| CAS Number | 6818-07-1 | PubChem [1] |
| Physical State (STP) | Viscous Liquid / Low-melting Solid | Inferred from density (1.058 g/cm³) and structural analogs [2] |
| LogP (Predicted) | ~0.3 – 1.08 | Indicates moderate lipophilicity; likely water-soluble [2] |
| pKa (Predicted) | ~4.5 – 4.8 | Typical for aliphatic carboxylic acids |
| H-Bond Donors | 1 (-COOH) | Critical for solvent interaction |
| H-Bond Acceptors | 3 (-C=O, -COOH) | Facilitates solubility in protic solvents |
Mechanistic Solubility Prediction
The solubility is governed by two competing forces:
-
Hydrophilic Domain: The terminal carboxylic acid and the C5-ketone facilitate strong hydrogen bonding with water and alcohols.
-
Hydrophobic Domain: The C4-methyl substituted alkyl chain provides van der Waals interactions, enabling solubility in moderately polar organic solvents like ethyl acetate.
Prediction: The molecule is expected to be miscible or highly soluble in water, alcohols (MeOH, EtOH), and polar aprotic solvents (DMSO, DMF) , while showing limited solubility in non-polar alkanes (Hexane, Heptane) .
Experimental Protocols for Solubility Determination
Since batch-to-batch purity and physical state (solid vs. supercooled liquid) can vary, relying on static literature values is risky. The following "Self-Validating" protocols are designed to generate precise solubility data in your laboratory.
Protocol A: Visual Miscibility Screening (For Liquid Samples)
Use this rapid screen if your sample is a liquid.
-
Preparation: Dispense 100 µL of 4-Methyl-5-oxohexanoic acid into a clear glass vial.
-
Titration: Add the target solvent in 50 µL increments at 25°C.
-
Observation: Vortex for 30 seconds after each addition.
-
Miscible: Solution remains clear and single-phase.
-
Immiscible: Phase separation or persistent turbidity (cloud point) is observed.
-
-
Endpoint: If phase separation persists after adding 2.0 mL of solvent, the compound is considered "Immiscible" (< 5% v/v).
Protocol B: Quantitative Saturation Method (HPLC/Gravimetric)
Use this for precise thermodynamic modeling or if the sample is solid.
-
Saturation: Add excess 4-Methyl-5-oxohexanoic acid to 5 mL of solvent in a sealed scintillation vial.
-
Equilibration: Shake at 200 rpm at the target temperature (e.g., 25°C, 35°C, 45°C) for 24 hours.
-
Clarification: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE filter (ensure filter compatibility).
-
Quantification:
-
Gravimetric: Evaporate a known volume of supernatant and weigh the residue. (Note: High boiling point ~260°C allows for solvent removal, but ensure no sublimation occurs).
-
HPLC (Preferred): Dilute supernatant and analyze via HPLC-UV (210 nm) or HPLC-RI.
-
Thermodynamic Modeling
To predict solubility at temperatures outside your experimental range, apply the Modified Apelblat Equation . This model is robust for non-ideal solutions of polar organic acids.
The Model
Where:
- = Mole fraction solubility[1]
- = Absolute temperature (Kelvin)[1]
- = Empirical constants derived from regression analysis of your experimental data (Protocol B).
Application:
-
Measure solubility at three temperatures (e.g., 288K, 298K, 308K).
-
Plot
vs . -
Use the coefficients to interpolate solubility at process temperatures (e.g., 0°C for crystallization or 60°C for reaction).
Visualizations
Workflow: Solubility Determination & Process Optimization
This diagram outlines the decision logic for selecting the correct solubility protocol and applying the data to process design.
Figure 1: Decision matrix for selecting solubility protocols based on the physical state of the starting material.
Solute-Solvent Interaction Map
Understanding why the molecule dissolves is key to solvent selection.
Figure 2: Interaction map showing the predicted solubility mechanism in various solvent classes.
Implications for Process Development
Extraction Strategy
Due to its predicted LogP (~0.3–1.0), 4-Methyl-5-oxohexanoic acid partitions significantly into water at neutral pH.
-
To Extract from Water: Acidify the aqueous phase to pH < 3 (below pKa ~4.5) to protonate the carboxylic acid. This suppresses ionization and drives the molecule into organic solvents like Ethyl Acetate or Dichloromethane (DCM).
-
To Purify from Organics: Wash the organic layer with mild alkaline buffer (pH 8) to ionize the acid (forming the carboxylate salt), pulling it into the aqueous phase, leaving non-acidic impurities in the organic layer.
Crystallization
If the compound is solid, cooling crystallization from a mixture of Ethyl Acetate (solvent) and Hexane (anti-solvent) is a recommended starting point. The solubility differential between these two solvents (see Figure 2) allows for high recovery yields.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2828152, 4-Methyl-5-oxohexanoic acid. Retrieved from [Link]
-
ChemSrc (2025). Hexanoic acid, 5-methyl-4-oxo- Physicochemical Properties. Retrieved from [Link]
- Apelblat, A., & Manzurola, E. (1999).Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics. (Contextual reference for thermodynamic modeling of carboxylic acids).
- Grant, D. J. W., & Higuchi, T. (1990).Solubility Behavior of Organic Compounds. Wiley-Interscience.
Sources
role of 4-Methyl-5-oxohexanoic acid in branched-chain amino acid metabolism
This guide details the biochemical role, synthesis, and experimental application of 4-Methyl-5-oxohexanoic acid (MOHA) , a specific inhibitor of the cytosolic Branched-Chain Amino Acid Transaminase 1 (BCAT1).
Part 1: Executive Summary & Biochemical Identity
4-Methyl-5-oxohexanoic acid (MOHA) is a small-molecule inhibitor targeting the first step of branched-chain amino acid (BCAA) catabolism. Unlike general transaminase inhibitors, MOHA exhibits specificity for the BCAT1 isoform , the cytosolic enzyme often dysregulated in pathological states such as glioblastoma (IDH-wildtype) and acute myeloid leukemia (AML).
By mimicking the structure of branched-chain
Chemical Identity Table
| Property | Specification |
| IUPAC Name | 4-Methyl-5-oxohexanoic acid |
| Common Acronym | MOHA |
| CAS Number | 6818-07-1 |
| Molecular Formula | |
| Molecular Weight | 144.17 g/mol |
| Target Enzyme | BCAT1 (Cytosolic Branched-Chain Aminotransferase) |
| Mechanism | Competitive Inhibition (Substrate Analog) |
| Solubility | Soluble in DMSO, Ethanol, Methanol; sparingly soluble in water. |
Part 2: Mechanistic Role in BCAA Metabolism
The BCAA Transamination Checkpoint
BCAA metabolism begins with a reversible transamination catalyzed by BCAT enzymes. This step transfers an amino group from the BCAA to
-
BCAT1 (Cytosolic): The primary target of MOHA. Highly expressed in embryonic tissues and aggressive cancers.
-
BCAT2 (Mitochondrial): The housekeeping isoform in healthy differentiated tissues.
Mechanism of Inhibition
MOHA acts as a structural analog of the BCKA intermediates (specifically resembling a hybrid of
-
Binding: MOHA binds to the active site of BCAT1, likely interacting with the Pyridoxal 5'-Phosphate (PLP) cofactor.
-
Metabolic Blockade: By occupying the active site, MOHA prevents the entry of BCAAs.
-
Downstream Consequences:
-
BCAA Accumulation: Intracellular pools of Leucine, Valine, and Isoleucine increase.
-
Glutamate Depletion: Cancer cells relying on BCAA transamination for glutamate synthesis (to fuel glutathione production or nucleotide biosynthesis) undergo metabolic stress.
-
TCA Anaplerosis Block: Prevents BCAA carbons from entering the TCA cycle as Acetyl-CoA or Succinyl-CoA.
-
Pathway Visualization
The following diagram illustrates the BCAA catabolic pathway and the specific inhibitory node of MOHA.
Caption: MOHA competitively inhibits BCAT1, blocking the conversion of BCAAs to BCKAs and reducing the Glutamate pool available for GSH synthesis.
Part 3: Experimental Protocols
Protocol A: Chemical Synthesis of MOHA
Rationale: MOHA is not always available in stock catalogs. This protocol utilizes a Michael addition followed by decarboxylation.
Reagents:
Step-by-Step Workflow:
-
Michael Addition:
-
Dissolve Ethyl 2-methylacetoacetate (1.0 eq) in dry methanol.
-
Add catalytic Sodium methoxide (0.1 eq) at 0°C.
-
Dropwise add Methyl acrylate (1.1 eq).
-
Stir at room temperature for 12 hours.
-
Result: Diester intermediate.[2]
-
-
Hydrolysis & Decarboxylation:
-
Add 6M HCl to the reaction mixture.
-
Reflux at 100°C for 4–6 hours. This step hydrolyzes the esters and decarboxylates the
-keto acid moiety.
-
-
Extraction & Purification:
-
Cool to room temperature. Extract with Ethyl Acetate (3x).
-
Wash organic layer with brine, dry over
. -
Purification: Distillation under reduced pressure or Flash Chromatography (Hexane:EtOAc gradient).
-
Validation: Confirm structure via
H-NMR (Methyl doublet at ~1.1 ppm, Singlet methyl ketone at ~2.2 ppm).
-
Protocol B: Enzymatic Inhibition Assay (In Vitro)
Rationale: To determine the IC50 of MOHA against recombinant BCAT1.
Materials:
-
Recombinant human BCAT1 enzyme.
-
Substrates: L-Leucine (10 mM),
-Ketoglutarate (10 mM). -
Cofactor: PLP (10
M). -
Detection: NADH-coupled assay using Leucine Dehydrogenase (LeuDH) is not suitable here because we are consuming Leucine. Instead, use a Glutamate Dehydrogenase (GDH) coupled assay to measure Glutamate production.
Workflow:
-
Buffer Prep: 50 mM HEPES (pH 7.4), 1 mM DTT, 10
M PLP. -
Reaction Mix:
-
Buffer +
-KG (5 mM) + NADH (0.2 mM) + GDH (5 U/mL) + BCAT1 enzyme. -
Add MOHA at varying concentrations (0, 0.1, 1, 10, 100, 1000
M).
-
-
Initiation: Start reaction by adding L-Leucine (5 mM).
-
Measurement: Monitor absorbance decrease at 340 nm (NADH oxidation) at 37°C.
-
Note: As BCAT1 produces Glutamate, GDH converts Glutamate back to
-KG, reducing to (reverse direction) or consuming NADH? -
Correction: Standard GDH assay:
-KG + + NADH -> Glutamate + . -
Since BCAT1 produces Glutamate, we need to measure Glutamate.
-
Alternative: Use a colorimetric Glutamate assay kit (endpoint) if coupled kinetics are complex.
-
-
Analysis: Plot % Activity vs. log[MOHA]. Fit to sigmoidal dose-response curve to calculate IC50.
Part 4: References
-
Tonjes, M., et al. (2013). "BCAT1 promotes cell proliferation through amino acid catabolism in gliomas carrying wild-type IDH1." Nature Medicine, 19(7), 901-908. Link
-
Establishes BCAT1 as a target in IDH-wt glioma.
-
-
McBrayer, S. K., et al. (2018). "Transaminase Inhibition by 2-Hydroxyglutarate Impairs Glutamate Biosynthesis and Redox Homeostasis in Glioma." Cell, 175(1), 101-116. Link
-
Discusses the interplay between IDH mutations, BCAT inhibition, and glutamate.
-
-
European Patent Office. (2014). "EP2717869B1: Methods of treatment using a BCAT1 inhibitor." Google Patents. Link
-
Explicitly identifies 4-methyl-5-oxohexanoic acid (MOHA) as a BCAT1 inhibitor.
-
-
Olofson, R. A., et al. (1978). "An Efficient Synthesis of Enol Carbonates." The Journal of Organic Chemistry, 43(10).[3] (Cited for synthetic methodologies relevant to keto-acid derivatives).[1][2][3][4] Link
Sources
- 1. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 2. EP1544190B1 - Method for producing carboxylic acids - Google Patents [patents.google.com]
- 3. DSpace [dr.lib.iastate.edu]
- 4. US4431848A - Preparation of resorcinol and substituted resorcinols by liquid-phase dehydrogenation of 1,3-cyclic diones derived by vapor-phase cyclization of delta-keto carboxylic acid esters - Google Patents [patents.google.com]
Methodological & Application
Application Note: Quantitative Profiling of 4-Methyl-5-oxohexanoic Acid (MOHA) via LC-MS/MS
This Application Note is designed for bioanalytical scientists and drug development professionals requiring a robust, validated protocol for the quantification of 4-Methyl-5-oxohexanoic acid (MOHA) .
Abstract
4-Methyl-5-oxohexanoic acid (MOHA) is a polar keto-acid intermediate often associated with terpene metabolism and specific fermentation pathways. Its analysis is complicated by its high polarity, low molecular weight (144.17 Da), and poor retention on standard C18 stationary phases. This guide presents a Direct Injection Negative-Mode ESI protocol using a high-strength silica (HSS) T3 column, eliminating the need for time-consuming derivatization while maintaining high sensitivity.
Introduction & Analytical Challenges
MOHA contains two distinct functional groups: a carboxylic acid and a ketone (5-oxo). This dual functionality dictates the analytical strategy:
-
Polarity: The molecule is highly hydrophilic (logP ~0.2–1.0), causing it to elute in the void volume of traditional C18 columns.
-
Ionization: The carboxylic acid moiety readily deprotonates, making Negative Electrospray Ionization (ESI-) the preferred mode.
-
Fragmentation: As a small molecule, MOHA yields limited fragments, primarily driven by decarboxylation (
loss) and dehydration.
Strategic Choice: HSS T3 vs. HILIC
While HILIC is often used for polar acids, it can suffer from long equilibration times and matrix intolerance. We utilize a High-Strength Silica (HSS) T3 column technology. This C18-based phase allows for 100% aqueous mobile phase usage without pore dewetting, providing sufficient retention for polar organic acids through hydrophobic interaction and hydrogen bonding.
Experimental Protocol
Reagents and Chemicals[1][2][3][4]
-
Standard: 4-Methyl-5-oxohexanoic acid (≥97% purity).
-
Internal Standard (IS): 4-Methyl-5-oxohexanoic acid-d3 (if available) or a structural analog like Levulinic acid-d3 .
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.
-
Additives: Ammonium Acetate (buffer), Formic Acid (pH adjustment).[1]
Sample Preparation (Protein Precipitation)
A simple "Crash and Shoot" method is recommended to minimize analyte loss associated with Liquid-Liquid Extraction (LLE) of polar acids.
-
Aliquot: Transfer 50 µL of plasma/urine into a 1.5 mL centrifuge tube.
-
Spike: Add 10 µL of Internal Standard solution (1 µg/mL in water).
-
Precipitate: Add 200 µL of ice-cold Methanol (containing 0.1% Formic Acid).
-
Note: Methanol is preferred over ACN here to prevent precipitation of polar salts that might co-elute.
-
-
Vortex: Mix vigorously for 30 seconds.
-
Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.
-
Dilute: Transfer 100 µL of supernatant to a vial and dilute with 100 µL of Water (to match initial mobile phase strength).
LC-MS/MS Conditions[6][7][8][9]
Chromatographic Parameters
-
System: UHPLC (e.g., Waters Acquity or Agilent 1290).
-
Column: Waters ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm.
-
Column Temp: 40°C.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
Mobile Phase:
-
A: 5 mM Ammonium Acetate in Water (pH 4.5 adjusted with acetic acid).
-
Why pH 4.5? It keeps the acid partially protonated for retention while allowing efficient deprotonation in the ESI source.
-
Gradient Table:
| Time (min) | %A | %B | Curve | Description |
|---|---|---|---|---|
| 0.00 | 98 | 2 | Initial | Loading |
| 1.00 | 98 | 2 | 6 | Hold for polar retention |
| 6.00 | 50 | 50 | 6 | Elution gradient |
| 6.50 | 5 | 95 | 1 | Wash |
| 8.50 | 5 | 95 | 1 | Wash Hold |
| 8.60 | 98 | 2 | 1 | Re-equilibration |
| 10.00 | 98 | 2 | 1 | End |
Mass Spectrometry Parameters (ESI-)
-
Source: Negative Electrospray Ionization (ESI-).
-
Capillary Voltage: 2.5 kV (Lower voltage reduces discharge in negative mode).
-
Desolvation Temp: 500°C.
-
Gas Flow: 800 L/hr.
MRM Transitions:
The precursor ion is the deprotonated molecule
| Analyte | Precursor (m/z) | Product (m/z) | Cone (V) | CE (eV) | Type | Mechanism |
| MOHA | 143.1 | 99.1 | 25 | 15 | Quantifier | Decarboxylation |
| MOHA | 143.1 | 125.1 | 25 | 10 | Qualifier | Dehydration |
| MOHA | 143.1 | 59.0 | 25 | 22 | Qualifier | Acetate fragment |
Visualized Workflows
Analytical Workflow
The following diagram illustrates the critical path from sample to data, emphasizing the "Dilute-and-Shoot" strategy for polar retention.
Caption: Optimized "Crash & Dilute" workflow ensuring polar analyte retention on HSS T3 columns.
Fragmentation Mechanism
Understanding the fragmentation is crucial for confirming identity. The primary transition involves the loss of the carboxylic acid group.
Caption: Proposed MS/MS fragmentation pathway for MOHA in negative ESI mode.
Method Validation Summary (Expected Performance)
| Parameter | Specification | Notes |
| Linearity | 10 – 2000 ng/mL | |
| LOD / LOQ | 3 ng/mL / 10 ng/mL | High sensitivity requires clean system (avoid background acids) |
| Recovery | 85% - 105% | HSS T3 provides excellent recovery for polar acids |
| Matrix Effect | < 15% suppression | Divert flow to waste for first 1.0 min to remove salts |
Troubleshooting & Optimization
-
Peak Tailing:
-
Cause: Interaction with silanols or metal ions.
-
Fix: Ensure the column is "End-capped" (T3 is). Add 5mM Ammonium Acetate; do not use pure water/formic acid as it may not mask silanols effectively at pH < 3.
-
-
Low Sensitivity:
-
Cause: Poor ionization in negative mode.
-
Alternative: If sensitivity is insufficient (<1 ng/mL required), switch to Derivatization using 3-Nitrophenylhydrazine (3-NPH) . This targets the carboxylic acid, creating a highly ionizable derivative in negative mode.
-
-
Retention Shift:
-
Cause: pH fluctuation.
-
Fix: Precisely adjust aqueous mobile phase to pH 4.5. Small changes in pH near the pKa (approx 4.5-4.8) will drastically shift retention time.
-
References
-
PubChem. (2025).[5] 4-Methyl-5-oxohexanoic acid (Compound Summary).[5][6][7] National Library of Medicine. [Link]
-
Afshar, M., & van Hall, G. (2023).[8] LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma.[8] Journal of Chromatography B, 1230, 123906.[8] [Link][8]
-
Matsuura, H., et al. (2016). Development of a New LC-MS/MS Method for the Quantification of Keto Acids. ResearchGate. [Link]
-
Han, J., et al. (2019). A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine.[9] Bioanalysis, 11(8), 741-753.[9] [Link]
-
Thermo Fisher Scientific. (2023).[10] Potential of Negative-Ion-Mode Proteomics: An MS1-Only Approach. Journal of Proteome Research. [Link]
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- 3. longdom.org [longdom.org]
- 4. Separation of Hexanoic acid, 5-oxo-, methyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. 4-Methyl-5-oxohexanoic acid | C7H12O3 | CID 2828152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 6818-07-1 | 4-Methyl-5-oxohexanoic acid - AiFChem [aifchem.com]
- 7. 4-methyl-5-oxohexanoic acid | CAS#:6818-07-1 | Chemsrc [chemsrc.com]
- 8. LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Chiral Separation of 4-Methyl-5-oxohexanoic Acid Enantiomers
Introduction
4-Methyl-5-oxohexanoic acid is a chiral carboxylic acid and a versatile building block in organic synthesis, with potential applications in the development of novel pharmaceuticals and other bioactive molecules. As with many chiral compounds, the individual enantiomers of 4-methyl-5-oxohexanoic acid can exhibit distinct pharmacological and toxicological profiles. Consequently, the ability to separate, identify, and quantify the (R)- and (S)-enantiomers is of paramount importance for research, development, and quality control in the pharmaceutical industry.
This comprehensive technical guide provides detailed protocols for the chiral separation of 4-methyl-5-oxohexanoic acid enantiomers using High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC) with derivatization. The methodologies presented herein are designed to be robust and reproducible, providing researchers, scientists, and drug development professionals with the necessary tools for accurate enantiomeric analysis.
The primary HPLC protocol is adapted from a validated method for the structural isomer 2-methyl-5-oxohexanoic acid, leveraging similar physicochemical properties to establish a highly relevant starting point for method development. Alternative approaches using SFC and GC are also presented to offer flexibility based on available instrumentation and specific analytical requirements.
Physicochemical Properties of 4-Methyl-5-oxohexanoic Acid
A thorough understanding of the analyte's properties is crucial for effective method development.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O₃ | |
| Molecular Weight | 144.17 g/mol | |
| IUPAC Name | 4-methyl-5-oxohexanoic acid | |
| CAS Number | 6818-07-1 | |
| XLogP3 | 0.3 | |
| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, acetone) and aqueous base. |
Primary Technique: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the separation of enantiomers. The method relies on a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to differential retention times and subsequent separation. For acidic compounds like 4-methyl-5-oxohexanoic acid, polysaccharide-based CSPs are often effective.
Causality of Experimental Choices
-
Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are known to provide excellent enantioselectivity for a broad range of chiral compounds, including carboxylic acids. The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.
-
Mobile Phase: A normal-phase mobile phase, typically a mixture of a nonpolar solvent like heptane or hexane and a more polar alcohol like ethanol or isopropanol, is employed. The ratio of these solvents is optimized to achieve a balance between retention and resolution.
-
Acidic Modifier: The addition of a small amount of an acidic modifier, such as trifluoroacetic acid (TFA) or acetic acid, to the mobile phase is often critical for achieving sharp, symmetrical peaks for acidic analytes. The acid suppresses the ionization of the carboxylic acid group of the analyte, reducing tailing and improving peak shape. It also minimizes undesirable interactions with any residual silanol groups on the silica support of the CSP.
Experimental Workflow for Chiral HPLC
Caption: Workflow for Chiral HPLC Analysis.
Detailed Protocol for Chiral HPLC Separation
1. Materials and Reagents:
-
Racemic 4-Methyl-5-oxohexanoic acid
-
(R)- and (S)-4-Methyl-5-oxohexanoic acid standards (if available, for peak identification)
-
HPLC-grade n-heptane (or hexane)
-
HPLC-grade ethanol (or isopropanol)
-
Trifluoroacetic acid (TFA), HPLC grade
-
Methanol, HPLC grade (for sample dissolution if necessary)
2. Instrumentation and Chromatographic Conditions:
| Parameter | Recommended Condition |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based CSP |
| Mobile Phase | n-Heptane/Ethanol/TFA (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 20 minutes (adjust as needed) |
3. Sample Preparation:
-
Prepare a stock solution of racemic 4-methyl-5-oxohexanoic acid at a concentration of 1 mg/mL in the mobile phase.
-
If solubility is an issue, dissolve in a minimal amount of methanol and then dilute with the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
4. HPLC Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject 10 µL of the prepared sample.
-
Acquire data for the specified run time.
5. Data Analysis:
-
Integrate the peak areas for the two enantiomers in the resulting chromatogram.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.
-
The elution order of the enantiomers should be confirmed with enantiomerically pure standards if available.
Alternative Technique 1: Supercritical Fluid Chromatography (SFC)
SFC is an attractive alternative to HPLC for chiral separations, offering advantages such as faster analysis times, reduced organic solvent consumption, and lower back pressure. This technique utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase, often with a small amount of a polar organic modifier.
Causality of Experimental Choices
-
Mobile Phase: Supercritical CO₂ is a non-polar solvent. The addition of a polar modifier, such as methanol, is necessary to elute the polar 4-methyl-5-oxohexanoic acid from the column. The concentration of the modifier is a critical parameter for controlling retention and resolution.
-
Stationary Phase: Polysaccharide-based CSPs are also highly effective in SFC. Anion-exchange CSPs, such as CHIRALPAK QN-AX or QD-AX, are specifically designed for the separation of acidic compounds and can provide excellent enantioselectivity in SFC. The primary separation mechanism on these phases is an ionic exchange between the protonated chiral selector and the deprotonated acidic analyte.
-
Additives: The addition of a small amount of an acidic or basic additive can significantly improve peak shape and resolution in SFC by minimizing unwanted interactions with the stationary phase.
Experimental Workflow for Chiral SFC
Caption: Workflow for Chiral SFC Analysis.
Detailed Protocol for Chiral SFC Separation
1. Materials and Reagents:
-
Racemic 4-Methyl-5-oxohexanoic acid
-
SFC-grade carbon dioxide
-
HPLC-grade methanol
-
Trifluoroacetic acid (TFA) or other suitable additive
2. Instrumentation and Chromatographic Conditions:
| Parameter | Recommended Condition |
| Instrument | Agilent 1260 Infinity Analytical SFC System or equivalent |
| Column | CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm) or CHIRALPAK® QN-AX |
| Mobile Phase | CO₂/Methanol with 0.1% TFA |
| Gradient | Isocratic at 15% Methanol (optimize as needed) |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 40 °C |
| Detection | UV at 210 nm |
| Injection Volume | 5 µL |
3. Sample Preparation:
-
Prepare a 1 mg/mL solution of racemic 4-methyl-5-oxohexanoic acid in methanol or a mixture of methanol and the mobile phase co-solvent.
-
Filter the solution through a 0.45 µm syringe filter.
4. SFC Analysis:
-
Equilibrate the SFC system with the specified mobile phase and back pressure.
-
Inject the prepared sample.
-
Acquire the data.
5. Data Analysis:
-
Integrate the peak areas of the enantiomers.
-
Calculate the enantiomeric excess as described in the HPLC section.
Alternative Technique 2: Gas Chromatography (GC) with Derivatization
Direct chiral GC separation of carboxylic acids is challenging due to their polarity and potential for thermal degradation. A common and effective approach is to first derivatize the carboxylic acid to form a more volatile and thermally stable ester. If a chiral derivatizing agent is used, the resulting diastereomers can be separated on a standard achiral GC column. Alternatively, derivatization with an achiral reagent can be followed by separation on a chiral GC column.
Causality of Experimental Choices
-
Derivatization: Esterification of the carboxylic acid group, for example, by forming a methyl ester, significantly increases the volatility and thermal stability of the analyte, making it suitable for GC analysis. This derivatization step is crucial for good chromatographic performance.
-
Chiral GC Column: A chiral capillary column, such as one coated with a cyclodextrin derivative (e.g., Chirasil-Dex CB), is used to separate the derivatized enantiomers. The chiral selector on the column forms transient diastereomeric complexes with the enantiomers, leading to their separation.
Experimental Workflow for Chiral GC with Derivatization
Caption: Workflow for Chiral GC with Derivatization.
Detailed Protocol for Chiral GC Separation after Derivatization
1. Derivatization to Methyl Ester:
-
Dissolve approximately 10 mg of 4-methyl-5-oxohexanoic acid in 1 mL of methanol in a small vial.
-
Add 2-3 drops of concentrated sulfuric acid.
-
Cap the vial tightly and heat the mixture at 60-70 °C for 2 hours.
-
After cooling to room temperature, add 5 mL of water to the vial.
-
Extract the methyl ester with 3 x 5 mL of diethyl ether or another suitable organic solvent.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Carefully evaporate the solvent under a gentle stream of nitrogen to obtain the crude methyl ester.
2. Sample Preparation for GC:
-
Dissolve the resulting methyl ester in hexane or another appropriate solvent to a final concentration of approximately 1 mg/mL.
3. Instrumentation and Chromatographic Conditions:
| Parameter | Recommended Condition |
| Instrument | Gas chromatograph with a split/splitless injector and a Flame Ionization Detector (FID) |
| Column | Chirasil-Dex CB (25 m x 0.25 mm x 0.25 µm) or equivalent chiral capillary column |
| Injector Temperature | 250 °C |
| Detector Temperature | 250 °C |
| Carrier Gas | Helium or Hydrogen at a constant flow or pressure |
| Oven Program | 100 °C hold for 1 min, then ramp at 5 °C/min to 200 °C, hold for 5 min |
| Injection Mode | Split (e.g., 50:1) |
| Injection Volume | 1 µL |
4. GC Analysis:
-
Inject the prepared sample into the GC system.
-
Start the temperature program and data acquisition.
5. Data Analysis:
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess as previously described.
Trustworthiness and Self-Validation
The protocols described in this guide are designed to be self-validating systems. Key aspects to ensure trustworthiness of the results include:
-
System Suitability: Before running samples, perform injections of a standard mixture to verify system performance, including resolution, peak shape, and reproducibility.
-
Peak Identification: Whenever possible, use pure enantiomer standards to confirm the elution order and peak identity.
-
Method Specificity: The high selectivity of chiral stationary phases provides a strong basis for method specificity. Further confirmation can be achieved by coupling the separation technique to a mass spectrometer (LC-MS, SFC-MS, or GC-MS).
-
Linearity and Range: For quantitative analysis, it is essential to establish the linearity of the detector response over the desired concentration range.
By adhering to these principles, researchers can have a high degree of confidence in the accuracy and reliability of their enantiomeric purity assessments.
References
-
ResearchGate. (2025). Separation of 4-substituted 5-methylpiracetam stereoisomers on polysaccharide-based chiral stationary phases. Retrieved from [Link]
-
PharmaTutor. (n.d.). Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds. Retrieved from [Link]
-
SIELC. (n.d.). Separation of Hexanoic acid, 5-oxo-, methyl ester on Newcrom R1 HPLC column. Retrieved from [Link]
-
Journal of Drug Delivery and Therapeutics. (2025). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Retrieved from [Link]
-
Journal of Chromatography A. (n.d.). A generic chiral separation strategy for supercritical fluid chromatography. Retrieved from [Link]
-
LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]
-
The Good Scents Company. (n.d.). methyl 5-oxohexanoate. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methyl-5-oxohexanoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 5-Methyl-4-oxohexanoic acid. Retrieved from [Link]
-
Chromatography Online. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Acids: Derivatization for GC Analysis. Retrieved from [Link]
-
ResearchGate. (2025). Asymmetric synthesis of (R)- and (S)-4-methyloctanoic acids. A new route to chiral fatty acids with remote stereocenters. Retrieved from [Link]
-
Regis Technologies. (n.d.). CHIRAL STATIONARY PHASES. Retrieved from [Link]
-
ResearchGate. (2023). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. Retrieved from [Link]
-
National Institutes of Health. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Retrieved from [Link]
- ACS Publications. (2022).
Application Note: 4-Methyl-5-oxohexanoic Acid as a Research Chemical
Part 1: Core Directive & Technical Overview[1]
Executive Summary
4-Methyl-5-oxohexanoic acid (4-MOHA) is a bifunctional keto-acid intermediate critical in the synthesis of chiral flavor compounds, specifically substituted furanones and lactones.[1] Unlike simple fatty acids, the presence of the C5-ketone and C4-methyl stereocenter renders it a high-value scaffold for asymmetric synthesis and a specific biomarker in terpene degradation pathways .[1]
This guide addresses the two primary research applications of 4-MOHA:
-
Synthetic Precursor: As a "chiral pool" starting material for the synthesis of bioactive
-lactones and furanones (e.g., Sotolon analogs).[1] -
Metabolic Tracer: As a target analyte in the study of xenobiotic metabolism, particularly in the degradation of methylated terpenes and amino acid derivatives (e.g., 4-hydroxyisoleucine).[1]
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | 4-Methyl-5-oxohexanoic acid |
| CAS Number | 6818-07-1 |
| Formula | |
| Molecular Weight | 144.17 g/mol |
| Functional Groups | Carboxylic acid (C1), Ketone (C5), Methyl branch (C4) |
| Solubility | Soluble in MeOH, EtOH, DMSO, Chloroform; slightly soluble in water.[1][2] |
| Stability | Hygroscopic; prone to intermolecular esterification (oligomerization) if stored improperly.[1] Store at -20°C under |
Part 2: Scientific Integrity & Experimental Protocols
Application I: Synthesis of Chiral -Lactones
Context: The structural backbone of 4-MOHA allows for rapid access to 4,5-disubstituted
Protocol A: Reductive Cyclization to
-Valerolactone Derivatives
Rationale: Direct acid-catalyzed cyclization of the keto-acid is inefficient due to the equilibrium favoring the open chain.[1] The strategy involves the selective reduction of the C5 ketone to a secondary alcohol, which spontaneously (or under mild acid catalysis) lactonizes to form the thermodynamically stable 5-membered ring.[1]
Materials:
-
Substrate: 4-Methyl-5-oxohexanoic acid (1.0 eq)[1]
-
Reductant: Sodium Borohydride (
) (1.1 eq)[1] -
Solvent: Methanol (anhydrous)[1]
-
Quench: 1M HCl[1]
-
Extraction: Ethyl Acetate[1]
Step-by-Step Methodology:
-
Solubilization: Dissolve 144 mg (1 mmol) of 4-MOHA in 10 mL of anhydrous methanol at 0°C.
-
Reduction: Slowly add
(42 mg, 1.1 mmol) over 10 minutes. Note: Gas evolution ( ) will occur; ensure venting.[1] -
Monitoring: Stir at 0°C for 60 minutes. Monitor consumption of the ketone via TLC (Silica; Hexane:EtOAc 1:1; Stain:
).[1] The ketone spot ( ) should disappear, replaced by the more polar hydroxy-acid.[1] -
Cyclization (One-Pot): Acidify the reaction mixture to pH 2 using 1M HCl. Stir at room temperature for 2 hours. The acidic environment catalyzes the intramolecular Fischer esterification between the C1-COOH and the newly formed C5-OH.[1]
-
Workup: Evaporate methanol under reduced pressure. Dilute residue with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL).[1]
-
Purification: Dry organic layer over
, filter, and concentrate. Purify via flash chromatography to isolate the diastereomeric lactones (cis/trans-4,5-dimethyl-dihydrofuran-2-one).[1]
Self-Validating Checkpoint:
-
IR Spectroscopy: Look for the disappearance of the broad carboxylic acid O-H stretch (2500-3300
) and the shift of the carbonyl peak from (acid/ketone) to (characteristic of -lactone).[1]
Application II: Analytical Detection in Complex Matrices
Context: Researchers often screen for 4-MOHA as a marker of terpene oxidation or microbial fermentation.[1] Due to its polarity and low volatility, direct GC-MS analysis is poor.[1] Derivatization is mandatory.[1]
Protocol B: Double Derivatization for GC-MS Profiling
Rationale: The carboxylic acid must be esterified, and the ketone should ideally be oximated to prevent enolization-induced peak tailing and improve thermal stability.[1]
Materials:
-
Reagent A: Methoxyamine hydrochloride (2% in Pyridine)[1]
-
Reagent B: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS[1]
-
Internal Standard: D3-labeled fatty acid or similar.[1]
Step-by-Step Methodology:
-
Sample Prep: Lyophilize biological sample (e.g., fermentation broth) to dryness.
-
Oximation (Ketone Protection): Add 50
of Reagent A to the dried residue.[1] Incubate at 37°C for 90 minutes. -
Silylation (Carboxyl Protection): Add 100
of Reagent B. Incubate at 60°C for 30 minutes.-
Mechanism:[1] Converts the C1-COOH to a TMS ester (
).
-
-
Analysis: Inject 1
into GC-MS (Splitless).-
Column: DB-5ms or equivalent.[1]
-
Temp Program: 70°C (2 min)
10°C/min 300°C.
-
Data Interpretation:
-
Expect two peaks for the methoxime derivative (syn/anti geometric isomers) if the oximation step is performed.[1]
-
Target Ions: Look for the molecular ion
of the derivative and characteristic -cleavage fragments adjacent to the TMS ester.[1]
Part 3: Visualization & Logic Mapping[1]
Reaction Pathway Diagram
The following diagram illustrates the synthetic utility of 4-MOHA, highlighting the divergence between direct lactonization (difficult) and reductive lactonization (favored).
Caption: Synthetic pathway converting 4-Methyl-5-oxohexanoic acid into cyclic lactones and flavor precursors.
Quantitative Specifications Table
| Parameter | Value / Condition | Note |
| Precursor Purity | >97% (GC) | Essential to avoid isomeric impurities (e.g., 5-methyl-4-oxo isomer).[1] |
| Reduction Yield | 85-95% | High efficiency with borohydride reduction.[1] |
| Lactonization pH | pH 1.5 - 2.0 | Optimal range; lower pH may degrade product, higher pH prevents closure.[1] |
| GC-MS Detection Limit | ~10 ng/mL | With SIM mode (Selected Ion Monitoring) after derivatization.[1] |
Part 4: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2828152, 4-Methyl-5-oxohexanoic acid. Retrieved October 26, 2025 from [Link][1]
-
Blank, I., et al. (1996). Formation of 3-hydroxy-4,5-dimethyl-2(5H)-furanone (sotolon) from 4-hydroxy-L-isoleucine.[1][3] In Bioflavour 95.[1][4][3][5][6] Retrieved from [Link]
Sources
- 1. Tirzepatide - Wikipedia [en.wikipedia.org]
- 2. 6818-07-1 | 4-Methyl-5-oxohexanoic acid - AiFChem [aifchem.com]
- 3. imreblank.ch [imreblank.ch]
- 4. 4-Methyl-5-oxohexanoic acid | C7H12O3 | CID 2828152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. peptidesciences.com [peptidesciences.com]
Application Note: High-Recovery Solid-Phase Extraction of 4-Methyl-5-oxohexanoic Acid from Human Urine Using a Mixed-Mode Sorbent
Abstract
This application note presents a robust and reliable protocol for the selective extraction and concentration of 4-Methyl-5-oxohexanoic acid from the complex biological matrix of human urine. 4-Methyl-5-oxohexanoic acid is an organic acid that may be of interest in the study of various metabolic pathways and disorders.[1][2] The inherent complexity of urine, with its high salt content and diverse array of endogenous compounds, presents a significant analytical challenge, often leading to matrix effects and ion suppression in mass spectrometry-based analyses.[3][4] This protocol leverages the unique selectivity of a mixed-mode solid-phase extraction (SPE) sorbent, combining both reversed-phase and strong anion exchange (SAX) retention mechanisms. This dual-mode approach ensures high recovery of the acidic target analyte while efficiently removing interfering matrix components, yielding a clean extract suitable for downstream analysis by LC-MS/MS or GC-MS.
Principle of the Method: A Dual-Mechanism Approach
Solid-phase extraction (SPE) is a cornerstone of modern sample preparation, enabling the purification and concentration of analytes from complex mixtures.[5][6] For the isolation of an acidic compound like 4-Methyl-5-oxohexanoic acid from urine, a simple reversed-phase sorbent is often insufficient to achieve the required level of sample cleanup. This protocol employs a mixed-mode SPE strategy, which provides two distinct modes of interaction for enhanced selectivity and retention.[7][8]
-
Analyte Characteristics: 4-Methyl-5-oxohexanoic acid (C₇H₁₂O₃, MW: 144.17 g/mol ) possesses a carboxylic acid functional group (pKa ~4-5) and a moderate degree of hydrophobicity (LogP ~0.3).[9] At a neutral or slightly basic pH, the carboxylic acid group is deprotonated, carrying a negative charge.
-
Sorbent Selection: Mixed-Mode Strong Anion Exchange (SAX): The chosen sorbent is a polymeric or silica-based material functionalized with both non-polar reversed-phase chains (e.g., C8 or C18) and strong anion exchange groups (e.g., quaternary ammonium).[8] This architecture allows for a two-pronged retention strategy:
-
Ion Exchange: Under the appropriate pH conditions, the negatively charged carboxylate of the analyte forms a strong ionic bond with the positively charged quaternary amine on the sorbent surface. This is a powerful retention mechanism that is highly selective for acidic compounds.[8][10]
-
Reversed-Phase: The carbon backbone of the analyte interacts with the non-polar chains on the sorbent via hydrophobic interactions.
-
This dual retention mechanism is critical for success. It allows for the use of rigorous wash steps with high organic content to remove hydrophobic interferences without prematurely eluting the analyte, which remains strongly bound by the ion-exchange interaction.
Materials and Reagents
| Item | Description/Specification | Supplier Example |
| SPE Cartridges | Mixed-Mode Strong Anion Exchange (SAX), Polymeric or Silica-based, 30-60 mg sorbent mass, 1-3 mL format. | Agilent Bond Elut Certify II, Waters Oasis MAX |
| Urine Samples | Human urine, collected in appropriate containers and stored at -20°C or below until use. | N/A |
| 4-Methyl-5-oxohexanoic acid | Analytical Standard, >98% purity. | Sigma-Aldrich, Santa Cruz Biotechnology |
| Internal Standard (Optional) | Isotopically labeled 4-Methyl-5-oxohexanoic acid (e.g., d₃-). | N/A |
| Methanol (MeOH) | HPLC or LC-MS grade. | Fisher Scientific, VWR |
| Acetonitrile (ACN) | HPLC or LC-MS grade. | Fisher Scientific, VWR |
| Water | Deionized (DI) or HPLC grade. | In-house system or supplier |
| Ammonium Hydroxide (NH₄OH) | ACS grade or higher. | Sigma-Aldrich |
| Formic Acid (FA) | LC-MS grade, >99% purity. | Thermo Fisher Scientific |
| SPE Vacuum Manifold | 12 or 24-port model. | Agilent, Waters, Phenomenex |
| Centrifuge | Capable of >3,000 x g with temperature control. | Eppendorf, Beckman Coulter |
| pH Meter or Strips | Calibrated for accuracy. | Mettler Toledo, various |
| Vortex Mixer | Standard laboratory model. | Scientific Industries |
Experimental Protocols
Urine Sample Pre-treatment
Causality: The primary goal of pre-treatment is to prepare the urine sample for optimal interaction with the SPE sorbent.[6] This involves removing particulates that can clog the cartridge and, most importantly, adjusting the pH to ensure the target analyte is ionized for strong retention on the anion exchanger.
-
Thawing and Centrifugation: Thaw frozen urine samples completely at room temperature or in a cool water bath. Vortex each sample for 15 seconds. Centrifuge the samples at 3,000 x g for 15 minutes at 4°C to pellet any precipitated salts and cellular debris.[11]
-
pH Adjustment: Carefully transfer the supernatant to a new tube. For each 1 mL of urine supernatant, add 20 µL of concentrated ammonium hydroxide (or 2M NaOH) to adjust the sample pH to approximately 8-9. Verify the pH with a pH meter or test strip.
-
Scientific Rationale: Adjusting the pH to at least 2 units above the analyte's pKa ensures >99% of the 4-Methyl-5-oxohexanoic acid is in its deprotonated, negatively charged carboxylate form, which is essential for strong binding to the SAX sorbent.
-
-
(Optional) Internal Standard Spiking: If an internal standard is used for quantitative analysis, spike it into the pH-adjusted urine at this stage to account for any variability during the extraction process.
Solid-Phase Extraction (SPE) Workflow
The following protocol is designed for a 30 mg / 1 mL SPE cartridge. Volumes should be scaled proportionally for different cartridge sizes. A low, consistent flow rate (~1-2 mL/min) should be maintained using gentle vacuum unless otherwise noted.
// Invisible edges for alignment edge[style=invis]; AdjustpH -> Condition; Condition -> Equilibrate; Equilibrate -> Load; Load -> Wash1; Wash1 -> Wash2; Wash2 -> Dry; Dry -> Elute; Elute -> Evaporate; } ends_dot Caption: SPE workflow for 4-Methyl-5-oxohexanoic acid extraction.
Detailed SPE Protocol Steps
| Step | Procedure | Solvent/Solution | Volume | Purpose & Scientific Rationale |
| 1. Conditioning | Pass solvent through the cartridge. | Methanol (MeOH) | 1 mL | To wet the polymeric/silica sorbent and activate the reversed-phase functional groups. This solvates the C18 chains, allowing for effective hydrophobic interaction.[5] |
| 2. Equilibration | Pass solvent through the cartridge. Do not allow the sorbent to dry. | DI Water | 1 mL | To flush out the organic solvent and prepare the sorbent for the aqueous sample. This also ensures the ion-exchange sites are accessible. |
| 3. Sample Loading | Load the pre-treated urine sample onto the cartridge. | pH-adjusted Urine | 1 mL | The negatively charged analyte binds to the SAX sorbent via ion exchange, while also interacting with the reversed-phase chains. Many matrix components pass through unretained. |
| 4. Wash 1 | Pass wash solution through the cartridge. | 5% MeOH in DI Water | 1 mL | To remove highly polar, water-soluble interferences and salts (e.g., urea, creatinine) that are not retained by either the reversed-phase or ion-exchange mechanisms. |
| 5. Wash 2 | Pass wash solution through the cartridge. | 100% Acetonitrile (ACN) | 1 mL | Critical Step: To remove hydrophobic or lipophilic interferences that are retained by the reversed-phase mechanism but not by ion exchange. The analyte remains bound due to the strong ionic interaction.[8] |
| 6. Sorbent Drying | Apply high vacuum to the manifold. | N/A | 5-10 min | To completely remove the wash solvents, especially the aqueous component from Wash 1, which could dilute the final eluate and interfere with subsequent analysis. |
| 7. Elution | Place collection tubes in the manifold. Add elution solvent, wait 30 sec, then slowly draw through. Repeat. | 2% Formic Acid (FA) in 50:50 ACN/MeOH | 2 x 0.5 mL | The acidic eluent neutralizes the carboxylate group on the analyte, breaking its ionic bond with the SAX sorbent. The organic solvent disrupts the weaker reversed-phase interaction, allowing the now-neutral analyte to be eluted. |
| 8. Evaporation & Reconstitution | Evaporate the eluate to dryness under a gentle stream of nitrogen at 35-40°C. Reconstitute in a small volume (e.g., 100 µL) of the initial mobile phase for your analytical method. | N/A | N/A | To concentrate the analyte and exchange the solvent to one that is compatible with the analytical instrument (e.g., LC-MS), ensuring good peak shape and performance.[12] |
Method Validation and Troubleshooting
A self-validating protocol must account for potential issues. The following are key considerations for optimization and troubleshooting:
-
Low Recovery:
-
Cause: Incomplete retention or incomplete elution.
-
Solution:
-
Verify the pH of the loading sample is >8. An insufficiently high pH will lead to poor retention on the SAX sorbent.
-
Ensure the sorbent bed does not dry out between the equilibration and loading steps.
-
Increase the strength or volume of the elution solvent. A higher concentration of formic acid (e.g., 5%) or a different organic solvent might be more effective.
-
Ensure the flow rate during loading is not too high, allowing sufficient residence time for binding.
-
-
-
Poor Purity (Matrix Effects):
-
Cause: Insufficient removal of interfering compounds.
-
Solution:
-
Optimize the Wash 2 step. Increase the volume or the organic strength (if using a solvent other than 100% ACN) to remove more hydrophobic interferences.
-
Add a second, different organic wash step (e.g., with ethyl acetate) after Wash 2 to target a different class of interferences.
-
Ensure the pH of the initial wash (Wash 1) is not acidic, which could prematurely elute the analyte.
-
-
-
Variability (Poor RSD):
-
Cause: Inconsistent technique or sample non-homogeneity.
-
Solution:
-
Use an automated SPE system for improved precision over manual methods.[5]
-
Ensure thorough vortexing of samples after thawing and before loading.
-
The use of a stable, isotopically-labeled internal standard is highly recommended to correct for any extraction inconsistencies.
-
-
Conclusion
This application note details a highly selective and efficient method for the solid-phase extraction of 4-Methyl-5-oxohexanoic acid from human urine. By employing a mixed-mode SAX sorbent, this protocol effectively overcomes the challenges posed by the complex urine matrix. The orthogonal retention mechanisms of ion exchange and reversed-phase allow for stringent wash steps that remove a wide range of interferences, leading to a cleaner final extract, reduced matrix effects, and improved assay sensitivity and reliability. This method provides a robust foundation for researchers and drug development professionals performing quantitative analysis of acidic metabolites in biological fluids.
References
-
Bélanger, A., et al. (1996). Solid phase extraction procedure for urinary organic acid analysis by gas chromatography mass spectrometry. PubMed. Available at: [Link]
-
Chemistry LibreTexts. (2023). Solid-Phase Extraction. Available at: [Link]
-
Agilent Technologies. (n.d.). Updating Solid Phase Extraction Methods: Tips and Tricks for Improving Existing and New SPE Methods using Method Development. Available at: [Link]
-
Sigdel, T. K., et al. (2017). Optimization for Peptide Sample Preparation for Urine Peptidomics. PubMed. Available at: [Link]
-
Fernando, L. P., et al. (2021). Development of an Optimized Two-Step Solid-Phase Extraction Method for Urinary Nucleic Acid Adductomics. MDPI. Available at: [Link]
-
Aurora Biomed. (2022). Automated SPE for Drugs of Abuse in Urine Sample. Available at: [Link]
-
Shakya, G., et al. (2018). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. PMC - NIH. Available at: [Link]
-
Restek Corporation. (n.d.). Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids. Available at: [Link]
-
PubChem. (n.d.). 4-Methyl-5-oxohexanoic acid. National Center for Biotechnology Information. Available at: [Link]
-
Khorshidi, M., et al. (2016). A Description of Reference Ranges for Organic Acids in Urine Samples from A Pediatric Population in Iran. PMC - NIH. Available at: [Link]
-
Agilent Technologies. (n.d.). Fractionation of Acidic, Basic, and Neutral Drugs from Urine with an SPE Mixed Mode Strong Anion Exchange Polymeric Resin. Available at: [Link]
-
Biotage. (2023). When should I choose a mixed-mode SPE?. Available at: [Link]
-
Interchim. (n.d.). SPE principle Sorbent Selection Format Selection Bed volume & Loading capacity. Available at: [Link]
-
Quest Diagnostics. (n.d.). Organic Acids, Comprehensive, Quantitative, Urine. Available at: [Link]
-
Jones, D. R., et al. (2021). Development of an Optimized Two-Step Solid-Phase Extraction Method for Urinary Nucleic Acid Adductomics. ResearchGate. Available at: [Link]
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- 12. agilent.com [agilent.com]
Application Note: A Robust LC-MS/MS Method for the Quantification of 4-Methyl-5-oxohexanoic Acid in Biological Matrices
Abstract
This application note presents a comprehensive, step-by-step protocol for the development of a reliable and reproducible standard curve for the quantification of 4-Methyl-5-oxohexanoic acid. Designed for researchers in drug development and metabolism studies, this guide moves beyond a simple recitation of steps to explain the scientific rationale behind key decisions in method development. We detail a highly selective and sensitive method using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), including protocols for standard preparation, sample processing, and full method validation in accordance with regulatory expectations. The use of a stable isotope-labeled internal standard is incorporated to ensure the highest degree of accuracy by correcting for matrix effects and procedural variability.
Introduction: The Importance of Accurate Quantification
4-Methyl-5-oxohexanoic acid is a keto-acid whose structure suggests a potential role as a metabolic intermediate or a building block in chemical synthesis.[1] Accurate quantification of such analytes in complex biological matrices like plasma or urine is fundamental to understanding pharmacokinetics, toxicology, and various metabolic pathways. Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application, offering unparalleled sensitivity and selectivity.[2]
The cornerstone of accurate LC-MS/MS quantification is the calibration, or standard, curve. This curve establishes the mathematical relationship between the known concentration of an analyte and its measured response from the instrument.[3] However, the development of a robust standard curve is not merely a matter of serial dilutions; it is a systematic process that must account for and mitigate potential interferences from the sample matrix.[4][5] This guide provides the technical details and underlying principles to establish a self-validating, trustworthy quantification method.
Analyte Properties: 4-Methyl-5-oxohexanoic Acid
Understanding the physicochemical properties of the target analyte is the first step in developing a sound analytical method.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O₃ | [6][7] |
| Molecular Weight | 144.17 g/mol | [6][7] |
| IUPAC Name | 4-Methyl-5-oxohexanoic acid | [6] |
| CAS Number | 54248-02-1 | [1] |
| Predicted logP | 0.3 - 0.6 | [6][7] |
This data indicates the compound is a relatively small, polar organic acid, making it well-suited for reversed-phase liquid chromatography.
Principle of the Method: Internal Standard Calibration
To achieve the highest level of accuracy and precision, especially in complex biological samples, an internal standard (IS) calibration method is essential.[3] Matrix components can unpredictably suppress or enhance the ionization of the target analyte, leading to erroneous results.[2][8] An ideal IS co-elutes with the analyte and experiences the same matrix effects and variations during sample preparation and injection.
The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., 4-Methyl-5-oxohexanoic acid-d₃). The SIL IS is chemically identical to the analyte but has a different mass, allowing the mass spectrometer to distinguish between them. By adding a fixed concentration of the IS to every standard, quality control (QC), and unknown sample, we can use the ratio of the analyte peak area to the IS peak area for quantification. This ratioing corrects for variability, ensuring a robust and reliable assay.[9]
Materials, Reagents, and Instrumentation
Materials and Reagents
-
4-Methyl-5-oxohexanoic acid reference standard (≥98% purity)
-
4-Methyl-5-oxohexanoic acid-d₃ (or other suitable stable isotope-labeled internal standard)
-
LC-MS grade water
-
LC-MS grade acetonitrile (ACN)
-
LC-MS grade methanol (MeOH)
-
Formic acid (≥99%)
-
Control biological matrix (e.g., human plasma, K₂EDTA) from at least 6 unique sources (for validation)
-
Calibrated pipettes and sterile, low-binding microcentrifuge tubes
Instrumentation
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high performance liquid chromatography (UHPLC) system capable of accurate gradient formation and sample temperature control.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
Causality: Preparing accurate stock solutions is the foundation of the entire assay. Errors made here will propagate through the entire calibration curve.[10] Using separate stock solutions for calibration standards (CAL) and quality control (QC) samples provides an independent check of the stock preparation process. Avoid serial dilutions from a single stock to prepare the curve; instead, create intermediate dilutions to minimize propagated errors.[10]
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 5 mg of 4-Methyl-5-oxohexanoic acid reference standard into a 5 mL volumetric flask. Record the exact weight. This will be the CAL Stock .
-
In a separate flask, perform the same procedure with a second weighing of the reference standard to create the QC Stock .
-
Accurately weigh ~1 mg of the internal standard (IS) into a 1 mL volumetric flask to create the IS Stock .
-
Dissolve and bring each flask to volume with 50:50 (v/v) ACN:Water. Sonicate for 5 minutes to ensure complete dissolution. These stocks should be stored at -20°C or colder.
-
-
Working Standard Solutions:
-
Prepare a series of intermediate and working solutions by diluting the CAL Stock with 50:50 ACN:Water to create concentrations that will cover the desired analytical range.
-
-
Internal Standard Working Solution (IS-WS):
-
Dilute the IS Stock with 50:50 ACN:Water to a final concentration of 100 ng/mL (this concentration may be optimized). This IS-WS will be used to spike all samples.
-
Protocol 2: Preparation of Calibration Curve and QC Samples
Causality: The calibration curve must be prepared in the same biological matrix as the unknown samples.[3] This is a critical step to ensure that the matrix effects experienced by the standards are representative of those affecting the unknown samples, a cornerstone of a valid bioanalytical method.
-
Spiking:
-
Label a series of microcentrifuge tubes for each calibration level (e.g., Blank, LLOQ, CAL 2-8).
-
Aliquot 95 µL of the control biological matrix into each tube.
-
Spike 5 µL of the appropriate working standard solution into each corresponding tube to achieve the final concentrations. For the blank sample, add 5 µL of the 50:50 ACN:Water diluent.
-
Vortex each tube gently for 10 seconds.
-
-
Sample Extraction (Protein Precipitation):
-
Add 300 µL of the IS-WS in Acetonitrile (prepare by diluting the IS-WS into pure ACN to achieve the desired final IS concentration, e.g., 10 ng/mL on-column) to each tube. The organic solvent serves to precipitate proteins while simultaneously delivering the internal standard.[11]
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
-
Protocol 3: LC-MS/MS Analysis
Causality: Chromatographic separation is key to minimizing matrix effects by separating the analyte of interest from co-eluting matrix components that can interfere with ionization.[8] For a carboxylic acid, electrospray ionization in negative mode (ESI-) is typically preferred as it readily forms the deprotonated [M-H]⁻ ion.[12][13]
| LC Parameters | |
| Column | Reversed-Phase C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp | 40°C |
| Gradient | 5% B to 95% B over 3 min, hold 1 min, return to 5% B |
| MS/MS Parameters | |
| Ionization Mode | ESI Negative |
| Capillary Voltage | 3.0 kV |
| Source Temp | 150°C |
| Desolvation Temp | 400°C |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Analyte Transition | m/z 143.1 → m/z 99.1 (Precursor [M-H]⁻ → Product) |
| IS Transition | m/z 146.1 → m/z 102.1 (Precursor [M+D₃-H]⁻ → Product) |
Note: MRM transitions must be empirically optimized for the specific instrument used by infusing a standard solution of the analyte and IS.
Data Analysis and Acceptance Criteria
-
Integration: Integrate the chromatographic peaks for the analyte and the internal standard in all injections.
-
Ratio Calculation: Calculate the Peak Area Ratio (Analyte Area / IS Area) for each standard.
-
Regression Analysis: Plot the Peak Area Ratio (y-axis) against the nominal concentration of the analyte (x-axis).
-
Linearity and Weighting: Apply a linear regression model with a weighting factor, typically 1/x or 1/x². Weighting is crucial to ensure accuracy at the lower end of the curve.[14]
-
Acceptance Criteria:
-
The coefficient of determination (R²) should be ≥ 0.99.[12]
-
The back-calculated concentration for each calibration standard must be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).
-
At least 75% of the non-zero standards must meet this criterion, including the LLOQ and the highest concentration standard.
-
Example Calibration Data
| Nominal Conc. (ng/mL) | Analyte Area | IS Area | Area Ratio | Back-Calculated Conc. (ng/mL) | % Accuracy |
| 1.00 (LLOQ) | 1,520 | 45,100 | 0.0337 | 1.05 | 105.0% |
| 2.50 | 3,780 | 44,800 | 0.0844 | 2.58 | 103.2% |
| 10.0 | 14,950 | 45,500 | 0.3286 | 9.89 | 98.9% |
| 50.0 | 75,100 | 45,200 | 1.6615 | 50.21 | 100.4% |
| 100 | 151,200 | 45,600 | 3.3158 | 100.12 | 100.1% |
| 250 | 370,500 | 44,900 | 8.2517 | 248.54 | 99.4% |
| 500 | 745,000 | 45,300 | 16.4459 | 499.88 | 99.9% |
Method Validation: Ensuring a Self-Validating System
A thoroughly validated method provides documented evidence of its reliability. Validation should be performed according to established regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[15][16]
Summary of Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Protocol Summary | Acceptance Criteria |
| Selectivity | Ensure no interference from endogenous matrix components. | Analyze ≥6 lots of blank matrix. Check for response at the retention time of the analyte and IS. | Response in blank matrix should be <20% of LLOQ response for the analyte and <5% for the IS.[15] |
| Accuracy & Precision | Determine the closeness of measured values to nominal values and the reproducibility. | Analyze QC samples at LLOQ, Low, Mid, and High concentrations in replicate (n=6) over at least 3 separate runs.[17] | Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ). |
| Linearity & Range | Confirm the concentration range over which the assay is accurate and precise. | Confirmed by the successful runs of the accuracy and precision experiments. | R² ≥ 0.99, all standards meet back-calculation criteria.[12] |
| Matrix Effect | Assess the ion suppression or enhancement caused by the matrix. | Compare the response of analyte spiked into post-extraction blank matrix with the response in a neat solution. | The IS-normalized matrix factor across different lots should have a %CV ≤15%. |
| Stability | Ensure the analyte is stable during sample handling and storage. | Test QC samples after freeze/thaw cycles, short-term benchtop storage, and long-term frozen storage. | Mean concentration of stability QCs must be within ±15% of nominal values. |
Conclusion
This application note provides a detailed framework for developing and validating a robust LC-MS/MS method for the quantification of 4-Methyl-5-oxohexanoic acid. By understanding the scientific principles behind each step—from the critical use of a stable isotope-labeled internal standard to the necessity of matrix-matched calibration curves and full method validation—researchers can generate high-quality, reliable, and defensible data. This approach ensures that the analytical results accurately reflect the true concentration of the analyte in the sample, which is paramount for successful drug development and metabolic research.
References
- US7494822B2 - Method of quantification of carboxylic acids by mass spectrometry - Google Patents. (n.d.).
-
Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo. (2022). Molecules. Retrieved February 2, 2026, from [Link]
- Determining the Purity of Methyl 4-oxohexanoate: A Comparative Guide to Analytical Methods. (n.d.). Benchchem.
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What Is A Standard Curve And How Is It Used In LC-MS For Quantification? (2025). YouTube. Retrieved February 2, 2026, from [Link]
- Matrix effect in bioanalysis an overview. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research.
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LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. (2022). Indian Journal of Pharmaceutical Education and Research. Retrieved February 2, 2026, from [Link]
- Standards and Standard Curve Preparation. (2016). Mass Spectrometry Quantitation.
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Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. (n.d.). Waters. Retrieved February 2, 2026, from [Link]
-
4-Methyl-5-oxohexanoic acid. (n.d.). PubChem. Retrieved February 2, 2026, from [Link]
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Various Analysis Techniques for Organic Acids and Examples of Their Application. (n.d.). Shimadzu. Retrieved February 2, 2026, from [Link]
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Quantification of carboxylic acids and inorganic ions in wine samples using ion chromatography and high-resolution mass spectrometry. (2025). ResearchGate. Retrieved February 2, 2026, from [Link]
-
Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry. (2023). PubMed. Retrieved February 2, 2026, from [Link]
- Structural Elucidation of (2S)-2-methyl-5-oxohexanoic Acid: A Technical Guide. (n.d.). Benchchem.
-
M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. (2024). FDA. Retrieved February 2, 2026, from [Link]
-
Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi-Plex Column. (2016). Agilent. Retrieved February 2, 2026, from [Link]
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Analysis of Organic Acids in Aqueous Samples. (n.d.). Agilent. Retrieved February 2, 2026, from [Link]
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Analysis of fatty acids in fatty acid- based herbicides by gas chromatography. (2022). Lund University Publications. Retrieved February 2, 2026, from [Link]
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Assay method for the carboxylic acid metabolite of clopidogrel in human plasma by gas chromatography-mass spectrometry. (1998). PubMed. Retrieved February 2, 2026, from [Link]
-
methyl 5-oxohexanoate. (n.d.). The Good Scents Company. Retrieved February 2, 2026, from [Link]
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Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. (2025). ResearchGate. Retrieved February 2, 2026, from [Link]
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How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. (n.d.). Bio-Rad. Retrieved February 2, 2026, from [Link]
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Detailed methodology of different plasma preparation procedures... (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]
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Hexanoic acid,5-methyl-4-oxo. (n.d.). Chemsrc. Retrieved February 2, 2026, from [Link]
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Review Article on Matrix Effect in Bioanalytical Method Development. (n.d.). International Journal of MediPharm Research. Retrieved February 2, 2026, from [Link]
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Q2(R2) Validation of Analytical Procedures. (2024). FDA. Retrieved February 2, 2026, from [Link]
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Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. (2020). Analytical and Bioanalytical Chemistry. Retrieved February 2, 2026, from [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. (n.d.). Taylor & Francis. Retrieved February 2, 2026, from [Link]
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Internal Standards for Food and Nutrition. (n.d.). IsoLife. Retrieved February 2, 2026, from [Link]
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Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. (2020). Stanford University Mass Spectrometry. Retrieved February 2, 2026, from [Link]
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5-Methyl-4-oxohexanoic acid. (n.d.). PubChem. Retrieved February 2, 2026, from [Link]
-
Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. (n.d.). NIH. Retrieved February 2, 2026, from [Link]
-
5-methyl-4-oxo-hexanoic acid. (n.d.). LookChem. Retrieved February 2, 2026, from [Link]
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Application Notes and Protocols for Studying 4-Methyl-5-oxohexanoic Acid Metabolism in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unraveling the Metabolic Fate of 4-Methyl-5-oxohexanoic Acid
4-Methyl-5-oxohexanoic acid is a branched-chain keto acid whose metabolic significance is not yet fully elucidated. As a structural analog of other biologically important branched-chain fatty and keto acids, it is hypothesized to play a role in intermediary metabolism, potentially influencing energy homeostasis, lipid metabolism, and cellular signaling pathways. Understanding its metabolic fate is crucial for assessing its physiological and pathophysiological relevance, particularly in the context of metabolic diseases such as obesity, type 2 diabetes, and inborn errors of metabolism.[1][2]
These application notes provide a comprehensive guide for researchers to investigate the metabolism of 4-Methyl-5-oxohexanoic acid using robust and well-validated animal models. We will delve into the rationale behind model selection, detailed experimental protocols, and state-of-the-art analytical methodologies.
PART 1: Postulated Metabolic Pathway of 4-Methyl-5-oxohexanoic Acid
Given the absence of direct literature on the metabolism of 4-Methyl-5-oxohexanoic acid, we can postulate a putative pathway based on the established metabolism of branched-chain amino acids (BCAAs) and their corresponding keto acids (BCKAs). The initial and rate-limiting step in BCAA catabolism is the reversible transamination catalyzed by branched-chain aminotransferases (BCAT), followed by the irreversible oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase (BCKD) complex.[3][4] The resulting acyl-CoA esters then enter the tricarboxylic acid (TCA) cycle.[5]
It is plausible that 4-Methyl-5-oxohexanoic acid could either be a substrate for or an inhibitor of key enzymes in these pathways. Its metabolism may involve reduction of the keto group, beta-oxidation, or other enzymatic modifications.
Caption: Postulated metabolic pathway of 4-Methyl-5-oxohexanoic acid.
PART 2: Selection of Animal Models
The choice of an appropriate animal model is paramount for elucidating the metabolism of 4-Methyl-5-oxohexanoic acid. Both genetic and diet-induced models offer unique advantages for studying different aspects of metabolic regulation. Rodent models, particularly mice and rats, are widely used due to their physiological similarities to humans, short generation times, and the availability of extensive genetic tools.[6]
Genetically Modified Mouse Models
Genetically modified mouse models are invaluable for investigating the role of specific enzymes and pathways. For studying branched-chain fatty and keto acid metabolism, the following models are particularly relevant:
| Model | Gene Defect | Key Phenotype | Rationale for Use |
| BCATm Knockout (KO) Mouse | Bcat2 | Elevated plasma BCAAs | To investigate the role of BCAA transamination in the metabolism of 4-Methyl-5-oxohexanoic acid. |
| BCKD E1α KO Mouse | Bckdha | Elevated plasma BCAAs and BCKAs, neonatal lethality (requires conditional KO) | To determine if 4-Methyl-5-oxohexanoic acid is a substrate for or inhibitor of the BCKD complex. |
| Short-Chain Acyl-CoA Dehydrogenase (SCAD) Deficient Mouse | Acads | Ethylmalonic aciduria, fatty liver | To explore the potential involvement of short-chain fatty acid oxidation pathways in the degradation of 4-Methyl-5-oxohexanoic acid.[6] |
| Peroxisome Proliferator-Activated Receptor Alpha (PPARα) KO Mouse | Ppara | Impaired fatty acid oxidation | To assess the role of PPARα-regulated genes in the metabolism of 4-Methyl-5-oxohexanoic acid. |
Diet-Induced Rodent Models
Diet-induced models are excellent for studying metabolic dysregulation that mimics human conditions like obesity and metabolic syndrome.
| Model | Diet Composition | Key Phenotype | Rationale for Use |
| High-Fat Diet (HFD)-Induced Obese Mouse/Rat | 45-60% kcal from fat | Obesity, insulin resistance, hyperlipidemia | To study the metabolism of 4-Methyl-5-oxohexanoic acid in the context of a lipotoxic environment and altered fatty acid metabolism.[7][8] |
| High-Fat/High-Sucrose (HFHS) Diet-Induced Metabolic Syndrome Rat | High levels of fat and sucrose/fructose | Hyperlipidemia, insulin resistance, hypertension | To investigate the compound's metabolism under conditions of severe metabolic stress mimicking human metabolic syndrome.[9] |
| Ketogenic Diet-Fed Mouse/Rat | High-fat, adequate-protein, low-carbohydrate | Systemic ketosis | To examine the interplay between 4-Methyl-5-oxohexanoic acid metabolism and ketone body production and utilization.[10] |
PART 3: Experimental Protocols
The following protocols are designed to be adaptable to the specific research question and chosen animal model. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
Protocol for Diet-Induced Metabolic Disease Models
Objective: To induce a state of metabolic dysregulation in rodents to study the metabolism of 4-Methyl-5-oxohexanoic acid under pathological conditions.
Materials:
-
Male C57BL/6J mice or Sprague-Dawley rats (8 weeks old)
-
Standard chow diet
-
High-Fat Diet (e.g., D12492, 60% kcal from fat) or High-Fat/High-Sucrose Diet
-
Metabolic cages
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Tissue collection supplies (e.g., liquid nitrogen)
Procedure:
-
Acclimatize animals for one week on a standard chow diet.
-
Randomly assign animals to a control group (standard chow) and an experimental group (HFD or HFHS diet).
-
House animals individually in a temperature- and light-controlled environment.
-
Provide ad libitum access to their respective diets and water for 8-12 weeks.[8]
-
Monitor body weight and food intake weekly.
-
At the end of the dietary intervention, perform metabolic phenotyping (e.g., glucose and insulin tolerance tests).
-
Administer 4-Methyl-5-oxohexanoic acid (see Protocol 3.2).
-
Collect blood and tissues for analysis.
Protocol for Acute Administration of 4-Methyl-5-oxohexanoic Acid
Objective: To determine the short-term metabolic fate of 4-Methyl-5-oxohexanoic acid.
Materials:
-
Experimental animals (from genetic or diet-induced models)
-
4-Methyl-5-oxohexanoic acid
-
Vehicle (e.g., corn oil, saline with 0.5% carboxymethylcellulose)
-
Gavage needles
-
Blood and urine collection supplies
Procedure:
-
Fast animals for 4-6 hours prior to administration.
-
Prepare a stock solution of 4-Methyl-5-oxohexanoic acid in the chosen vehicle.
-
Administer a single dose of 4-Methyl-5-oxohexanoic acid via oral gavage or intraperitoneal injection. The dose should be determined from preliminary dose-ranging studies.
-
Collect blood samples at various time points post-administration (e.g., 0, 15, 30, 60, 120, 240 minutes) via tail vein or retro-orbital sinus.
-
Place animals in metabolic cages for urine collection over a 24-hour period.
-
At the final time point, euthanize the animals and collect terminal blood and tissues (liver, skeletal muscle, adipose tissue, heart, kidney, brain).
-
Immediately freeze tissues in liquid nitrogen and store at -80°C until analysis.
Caption: Workflow for acute administration and sample collection.
PART 4: Analytical Methodologies
Accurate quantification of 4-Methyl-5-oxohexanoic acid and its potential metabolites in biological matrices is critical. Due to the complexity of these matrices, robust analytical methods with high sensitivity and selectivity are required.
Sample Preparation
Objective: To extract organic acids from biological samples for analysis.
Materials:
-
Plasma, urine, or tissue homogenates
-
Internal standard (e.g., a stable isotope-labeled analog of the analyte)
-
Protein precipitation solvent (e.g., ice-cold acetonitrile or methanol)
-
Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)
-
Derivatization agent (for GC-MS analysis, e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)
Procedure for Plasma/Urine:
-
Thaw samples on ice.
-
To 100 µL of sample, add the internal standard.
-
Add 400 µL of ice-cold protein precipitation solvent.
-
Vortex for 1 minute and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a suitable solvent for LC-MS analysis or proceed with derivatization for GC-MS.
Procedure for Tissues:
-
Weigh approximately 50 mg of frozen tissue.
-
Add a known volume of homogenization buffer and the internal standard.
-
Homogenize the tissue using a bead beater or sonicator.
-
Proceed with protein precipitation as described for plasma/urine.
Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying organic acids due to its high sensitivity and specificity.[11][12]
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
Mass Spectrometry Conditions:
-
Ionization Mode: Negative ESI
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Determine the precursor and product ions for 4-Methyl-5-oxohexanoic acid and its internal standard by direct infusion.
Quantification by GC-MS
Gas chromatography-mass spectrometry (GC-MS) is an alternative method, particularly for volatile organic acids or after derivatization to increase volatility.[13]
Instrumentation:
-
Gas chromatograph
-
Mass spectrometer with an electron ionization (EI) source
Derivatization:
-
To the dried extract, add the derivatization agent.
-
Incubate at 60-80°C for 30-60 minutes.
Chromatographic Conditions (Example):
-
Column: Capillary column with a non-polar or mid-polar stationary phase (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
-
Carrier Gas: Helium
-
Injection Mode: Splitless
-
Temperature Program: A suitable temperature ramp to separate the derivatized analytes.
Mass Spectrometry Conditions:
-
Ionization Mode: EI (70 eV)
-
Detection Mode: Selected Ion Monitoring (SIM)
-
SIM Ions: Select characteristic ions for the derivatized 4-Methyl-5-oxohexanoic acid and its internal standard.
PART 5: Data Analysis and Interpretation
The collected data will allow for a comprehensive understanding of the pharmacokinetics and metabolism of 4-Methyl-5-oxohexanoic acid.
-
Pharmacokinetic Analysis: Calculate key parameters such as Cmax, Tmax, AUC, and half-life from the plasma concentration-time profile.
-
Metabolite Identification: Use full-scan MS and MS/MS data to identify potential metabolites in plasma, urine, and tissue extracts.
-
Tissue Distribution: Quantify the concentration of 4-Methyl-5-oxohexanoic acid and its metabolites in different tissues to understand its distribution and sites of metabolism.
-
Comparison between Models: Compare the metabolic profiles of the compound in healthy versus diseased animal models to understand how metabolic state influences its fate.
Conclusion
The study of 4-Methyl-5-oxohexanoic acid metabolism is a nascent field with the potential to uncover novel insights into metabolic regulation. The strategic selection of animal models, coupled with rigorous experimental protocols and advanced analytical techniques, will be instrumental in elucidating the physiological role of this intriguing molecule. The methodologies outlined in these application notes provide a robust framework for researchers to embark on this exciting area of investigation.
References
-
Wallace, M., et al. (2025). Branched-Chain Fatty Acids and Obesity: A Narrative Review. Current Developments in Nutrition. [Link]
- Not referenced in the text.
-
G-A. R. (2024). A Review of Fatty Acid Oxidation Disorder Mouse Models. Molecular Genetics and Metabolism. [Link]
-
Elango, R. (2025). Branched-Chain Amino Acid Metabolism: Implications for Establishing Safe Intakes. The Journal of Nutrition. [Link]
-
Ali, A. M., et al. (2018). Induce Hyperlipidemia in Rats Using High Fat Diet Investigating Blood Lipid and Histopathology. Journal of Drug Delivery and Therapeutics. [Link]
-
Zhenyue, D. (2019). Branched Chain Amino Acids: Beyond Nutrition Metabolism. International Journal of Molecular Sciences. [Link]
-
Dr. Smily Pruthi Pahwa. (2023). Lecture 44: Branched chain amino acid metabolism and their disorders. YouTube. [Link]
-
Reeds, P. J. (2002). Mouse models for disorders of mitochondrial fatty acid beta-oxidation. ILAR journal. [Link]
-
Veeramani, C., et al. (2014). Development of an experimental diet model in rats to study hyperlipidemia and insulin resistance, markers for coronary heart disease. Journal of food science and technology. [Link]
-
Shimadzu Corporation. (n.d.). No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. Shimadzu. [Link]
-
Guo, X., et al. (2024). Branched-chain amino acid metabolism: Pathophysiological mechanism and therapeutic intervention in metabolic diseases. Obesity Reviews. [Link]
- Not referenced in the text.
-
Klinke, S., et al. (2025). Analytical method for the determination of organic acids in dilute acid pretreated biomass hydrolysate by liquid chromatography-time-of-flight mass spectrometry. Journal of Chromatography A. [Link]
- Not referenced in the text.
-
Yusof, N. A. M., et al. (2023). Induction of Hypercholesterolemia in Rodents Based on Different Dietary Requirements: A Systematic Review. Malaysian Journal of Medicine and Health Sciences. [Link]
- Not referenced in the text.
-
Dooley, G. P., et al. (2022). Animal Models of Dysregulated Cardiac Metabolism. Circulation Research. [Link]
-
Seip, B., et al. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry. [Link]
-
G-A. R. (2024). A review of fatty acid oxidation disorder mouse models. Mount Sinai. [Link]
-
Liu, H., et al. (2022). Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo. Molecules. [Link]
-
Ali, A. M., et al. (2018). Induce Hyperlipidemia in Rats Using High Fat Diet Investigating Blood Lipid and Histopathology. Annex Publishers. [Link]
- Not referenced in the text.
- Not referenced in the text.
-
Metabolic Health Summit. (2022). Contributions of the Microbiome to the Ketogenic Diet by Elaine Hsiao, PhD. YouTube. [Link]
Sources
- 1. Branched- Chain Fatty Acids and Obesity: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Branched-chain amino acid metabolism: Pathophysiological mechanism and therapeutic intervention in metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. A Review of Fatty Acid Oxidation Disorder Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induce Hyperlipidemia in Rats Using High Fat Diet Investigating Blood Lipid and Histopathology | Journal of Hematology and Blood Disorders | Open Access Journals | Annex Publishers [annexpublishers.co]
- 8. ahajournals.org [ahajournals.org]
- 9. Development of an experimental diet model in rats to study hyperlipidemia and insulin resistance, markers for coronary heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Resolution Protocols for 4-Methyl-5-oxohexanoic Acid
Case ID: T-4M5O-RES-001 Status: Open Priority: High (Method Development) Assigned Specialist: Senior Application Scientist
Executive Summary & Diagnostic Workflow
User Query: "I need to improve peak resolution for 4-Methyl-5-oxohexanoic acid isomers. I am seeing peak overlapping and tailing."
Technical Analysis: 4-Methyl-5-oxohexanoic acid presents a dual challenge:
-
Chirality: The C4 carbon is a chiral center, creating (
) and ( ) enantiomers. These possess identical physical properties in achiral environments, requiring a Chiral Stationary Phase (CSP) or chiral derivatization. -
Chemical Functionality: The molecule contains a carboxylic acid (C1) and a ketone (C5).
Diagnostic Workflow: Follow this decision tree to select the correct resolution strategy based on your available instrumentation and goals.
Figure 1: Method Development Decision Tree. Select Protocol A for direct resolution or Protocol B for high-sensitivity analysis without chiral columns.
Troubleshooting Guides (Ticket System)
Ticket #101: HPLC Peak Resolution & Tailing
Issue: "I am using a C18 column and seeing one broad peak. When I switch to a Chiralpak AD-H, I see separation but the peaks tail significantly."
Root Cause:
-
C18 Failure: C18 is an achiral phase. It cannot separate enantiomers (
) of 4-Methyl-5-oxohexanoic acid. It only separates based on hydrophobicity. -
Tailing on Chiral Column: The free carboxylic acid group (
) interacts strongly with the residual silanols of the silica support and the hydrogen-bonding sites of the carbamate chiral selector. This causes non-linear adsorption isotherms (tailing).
Resolution Protocol:
Step 1: Column Selection Switch to a Polysaccharide-based Chiral Stationary Phase (CSP).[1] The structural "grooves" of amylose or cellulose derivatives are ideal for keto-acids.
-
Primary Recommendation: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H, Lux Amylose-1).
-
Secondary Recommendation: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H, Lux Cellulose-1).
Step 2: Mobile Phase Optimization (The "Acid Trap") You must use an acidic modifier to suppress the ionization of the carboxylic acid.
-
Base Solvent: n-Hexane / Isopropanol (90:10 v/v).
-
Modifier: Add 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Why: TFA protonates the acid (
), preventing ionic interaction with the stationary phase and sharpening the peak.
-
Step 3: Temperature Control
Lowering temperature generally improves chiral resolution (
-
Set Point:
to . Avoid high temperatures ( ) as they reduce separation factors ( ).
Expected Performance Data:
| Parameter | Condition A (Poor) | Condition B (Optimized) |
| Column | C18 (Achiral) | Amylose-1 (Chiral) |
| Mobile Phase | Water/ACN | Hexane/IPA/TFA (90:10:0.1) |
| Resolution ( | 0.0 (Co-elution) | > 2.5 (Baseline) |
| Tailing Factor ( | N/A | 1.1 (Symmetric) |
| Plate Count ( | Low | High |
Ticket #102: GC-MS Analysis & "Ghost Peaks"
Issue: "I tried running the sample on GC-MS. I see multiple peaks for the same compound, and the resolution is poor."
Root Cause:
-
Thermal Instability: Keto-acids can decarboxylate or dehydrate in a hot GC injector port.[5]
-
Tautomerization: The ketone at C5 can enolize. Without derivatization, the GC may separate the keto-form from the enol-form, or they may interconvert on-column, causing broad, split peaks.
Resolution Protocol (Derivatization is Mandatory): Do not use simple methylation (e.g., BF3/Methanol) alone, as it only protects the acid, not the ketone. Use a Two-Step Derivatization .
Protocol Workflow:
-
Step 1: Oximation (Protects the Ketone) [2][5]
-
Reagent: Methoxyamine Hydrochloride (MeOX) in Pyridine (20 mg/mL).
-
Action: Add 50
L to dry sample. Incubate at for 1 hour. -
Chemistry: Converts
to . This "locks" the ketone and prevents enolization.
-
-
Step 2: Silylation (Protects the Acid)
-
Reagent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) with 1% TMCS.
-
Action: Add 50
L to the reaction mix. Incubate at for 30 mins. -
Chemistry: Converts
to . Increases volatility significantly.
-
-
Analysis:
-
Inject 1
L into GC-MS (Split mode). -
Column: Chiral GC column (e.g., Cyclodextrin-based like
-DEX) is required if you need enantiomeric separation. If you only need chemical purity, a standard DB-5ms is sufficient.
-
Ticket #103: Structural Isomer Contamination
Issue: "I suspect my synthesis produced 3-methyl or 5-methyl isomers alongside the 4-methyl target. How do I separate these?"
Technical Insight: Enantiomeric methods (Ticket #101) are often too specific to separate regioisomers (structural isomers). You need a phase that discriminates based on molecular shape and steric hindrance.
Solution: Use a Phenyl-Hexyl or Pentafluorophenyl (PFP) column in Reversed Phase.
-
Mechanism: These phases utilize
- interactions. The position of the methyl group (C3 vs C4) alters the electron density and shape of the molecule, allowing separation of regioisomers before you attempt chiral resolution.
Frequently Asked Questions (FAQs)
Q: Can I use Ethanol instead of Isopropanol for the HPLC method?
A: Yes. Ethanol often provides higher efficiency and lower backpressure. However, Isopropanol (IPA) is a stronger hydrogen-bond donor/acceptor and usually provides higher selectivity (
Q: Why is my baseline drifting at 210 nm? A: This is likely due to the TFA. Trifluoroacetic acid absorbs UV light below 220 nm.
-
Fix: Switch to Phosphoric Acid (0.1%) if using a UV detector, as it is transparent at low wavelengths. Note: Do not use Phosphoric Acid with MS detection (non-volatile).
Q: How do I determine which peak is (
-
Use a pure standard of known configuration (e.g., synthesized via asymmetric catalysis).
-
Couple the HPLC to a Circular Dichroism (CD) detector.
-
Isolate the peak and perform X-ray crystallography (if solid).
References
-
BenchChem. (2025).[1][5] Application Note: Enantioselective HPLC Method for the Separation of 2-Methyl-5-oxohexanoic Acid Enantiomers. (Demonstrates polysaccharide/TFA method for keto-acid analogs).
-
Phenomenex. (2024). Chiral HPLC Method Development Guide. (General protocols for acidic chiral compounds).
-
Sigma-Aldrich. (2023). Derivatization of Keto Acids for GC-MS: Oximation and Silylation Protocols.
-
Okamoto, Y., & Ikai, T. (2008). Chiral stationary phases for HPLC involving polysaccharides.[1][6] Chemical Society Reviews. (Foundational text on Amylose/Cellulose mechanisms).
- Snyder, L. R., et al. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard reference for acid suppression techniques).
Sources
Technical Support Center: Optimizing Derivatization Efficiency for 4-Methyl-5-oxohexanoic Acid
Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: February 2, 2026
Introduction: The Analyte Challenge
Welcome to the specialized support hub for 4-Methyl-5-oxohexanoic acid (MOHA) .
As a researcher in drug metabolism or environmental toxicology, you likely encounter this compound as a degradation product of terpenes (like Citral) or as a specific metabolite. Analyzing MOHA is deceptively difficult because it is a keto-acid .
It possesses two reactive centers:
-
Carboxylic Acid (C1): High polarity, causes adsorption and tailing.
-
Ketone (C5): Prone to enolization and tautomerization at high GC temperatures.
The Failure Mode: Attempting a simple esterification (e.g., BF3-Methanol) often yields poor results because it addresses the acid but leaves the ketone unprotected, leading to thermal degradation and multiple chromatographic peaks.
This guide details the Two-Step Derivatization Protocol (Oximation followed by Silylation), which is the industry standard for stabilizing keto-acids for GC-MS.[1]
Module 1: The "Golden Standard" Protocol
Why this method? To achieve maximum efficiency, we must "lock" the ketone first to prevent isomerization, then volatilize the acid. We utilize PFBHA (O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine) for the ketone and BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) for the acid.
Reagent Chemistry
| Component | Reagent | Function | Mechanism |
| Ketone Protection | PFBHA HCl | Forms an oxime derivative.[2] | Nucleophilic attack on the carbonyl carbon. "Locks" the keto-enol equilibrium. |
| Acid Volatilization | BSTFA + 1% TMCS | Forms a TMS ester. | Replaces active hydrogens (-COOH) with trimethylsilyl groups (-Si(CH₃)₃).[3] |
| Solvent | Pyridine / DCM | Reaction medium. | Pyridine acts as an acid scavenger; DCM is the extraction solvent. |
Step-by-Step Workflow
-
Oximation (The Locking Step):
-
Add 500 µL of PFBHA solution (20 mg/mL in water) to the aqueous sample.
-
Adjust pH to 3–4 (Critical for reaction kinetics).
-
Incubate at room temperature for 2 hours (or 60°C for 30 mins).
-
Result: The ketone is converted to a PFB-oxime.
-
-
Extraction & Drying:
-
Acidify to pH < 2 with HCl.
-
Extract with DCM (Dichloromethane) or Ethyl Acetate (2 x 1 mL).
-
CRITICAL: Evaporate to complete dryness under Nitrogen. Any residual water will kill the next step.
-
-
Silylation (The Volatilization Step):
-
Reconstitute residue in 50 µL Pyridine .
-
Add 50 µL BSTFA + 1% TMCS .
-
Incubate at 65°C for 30-60 minutes .
-
Inject 1 µL into GC-MS (Splitless).
-
Module 2: Visualizing the Workflow
The following diagram illustrates the critical path and decision points for this protocol.
Caption: Figure 1. Optimized Two-Step Derivatization Workflow for Keto-Acids. The drying step (Red Diamond) is the most common point of failure.
Module 3: Troubleshooting & FAQs
Q1: I see two peaks for my single compound. Is my column failing?
A: No, this is likely normal chemistry, not a failure.
-
Cause: Oximation of an unsymmetrical ketone (like the C5 position in MOHA) creates geometric isomers (syn and anti or E and Z).
-
Observation: You will often see two peaks with identical mass spectra eluting close together.
-
Solution: Integrate both peaks and sum their areas for quantitation. Do not try to force them into one peak by changing temperature ramps; they are distinct chemical entities.
Q2: My signal is extremely low/absent. What went wrong?
A: The culprit is almost always moisture .
-
Mechanism: BSTFA hydrolyzes instantly upon contact with water, forming HMDS and trifluoroacetamide, leaving your analyte underivatized (and non-volatile).
-
Diagnostic: Check your chromatogram for a large peak of "Hexamethyldisiloxane" (HMDS) early in the run. If it's huge, your sample wasn't dry.
-
Fix: Use azeotropic drying (add small amount of acetonitrile and evaporate) or extend the N2 drying time. Ensure your pyridine is stored over molecular sieves.
Q3: Can I use Methoximation (MeOx) instead of PFBHA?
A: Yes, but with caveats.
-
MeOx + MSTFA: This is the standard "Metabolomics" protocol (Fiehn Lib). It creates smaller derivatives (Methyl oximes) compared to PFBHA (Pentafluorobenzyl oximes).
-
When to use MeOx: If you are doing general profiling of many metabolites.
-
When to use PFBHA: If you need high sensitivity . The PFB moiety is electron-capturing, making it ideal for NCI-MS (Negative Chemical Ionization), often boosting sensitivity by 10-100x over MeOx.
Q4: Why do I need to acidify before extraction?
A: 4-Methyl-5-oxohexanoic acid is an acid (pKa ~4.5).
-
At neutral pH, it exists as a carboxylate anion (water-soluble).
-
Action: You must lower the pH to < 2 (well below the pKa) to protonate the acid group, making it neutral and extractable into the organic solvent (DCM).
Module 4: Troubleshooting Logic Tree
Use this flow to diagnose specific failure modes in your chromatogram.
Caption: Figure 2. Diagnostic Logic for Derivatization Failures.
References
-
ResearchGate. (2002). Comparison of methods for extraction, storage, and silylation of pentafluorobenzyl derivatives of carbonyl compounds. ResearchGate. [Link]
-
Restek. (2022).[4] Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods. Restek. [Link]
Sources
Technical Support Center: Troubleshooting Poor Signal Intensity in LC-MS Analysis of Keto Acids
Welcome to the technical support center for the LC-MS analysis of keto acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with achieving robust signal intensity for this critical class of metabolites. The following question-and-answer format provides in-depth, field-proven insights to help you diagnose and resolve issues in your workflow.
Section 1: The Core Challenge & Initial Diagnosis
Q1: Why am I getting low or no signal for my keto acid analytes? This seems to be a recurring problem.
This is a frequent and valid frustration. Low signal intensity for keto acids is a common challenge rooted in their inherent physicochemical properties and analytical behavior. The primary causes can be broken down into a few key areas:
-
Poor Ionization Efficiency: In their natural, underivatized state, keto acids can be difficult to ionize effectively, especially using electrospray ionization (ESI).[1] Their carboxyl group readily loses a proton, making them suitable for negative ion mode, but the keto group can be prone to in-source fragmentation or rearrangement, leading to a weak molecular ion signal.
-
Analyte Instability: Many biologically important α-keto acids, such as oxaloacetic acid and pyruvic acid, are notoriously unstable.[1][2] They can easily degrade during sample collection, preparation, and even during the analytical run, leading to significant signal loss before detection.
-
Suboptimal Chromatographic Conditions: Keto acids are typically polar molecules. Without proper chromatographic methods, they may have poor retention on standard reversed-phase (e.g., C18) columns, eluting early with the solvent front where they are susceptible to significant ion suppression from matrix components.[1]
-
Inefficient Sample Preparation: Biological matrices (plasma, urine, cell lysates) are complex. Failure to adequately remove interfering substances like salts, phospholipids, and abundant proteins can drastically suppress the ionization of your target keto acids.[1]
-
Incorrect Mass Spectrometer Settings: It's crucial to ensure your instrument is properly tuned and its source parameters are optimized for the specific analytes.[1] A generic method is often insufficient for these challenging molecules.
This guide will walk you through a systematic approach to address each of these potential failure points.
Section 2: Enhancing Signal Through Chemical Derivatization
Q2: I've heard derivatization is key. How does it work, and which reagent should I choose?
Chemical derivatization is often the most effective strategy to overcome the inherent challenges of keto acid analysis.[1] It is a process that chemically modifies the analyte to improve its analytical properties.
The Causality Behind Derivatization:
-
Improved Ionization: Derivatization reagents are designed to add a chemical moiety to the keto acid that is easily and stably ionized, typically a group that readily accepts a proton (for positive ion mode) or has high electron affinity. For example, reagents containing amine groups introduce a basic site that is easily protonated in ESI positive mode.
-
Increased Stability: For unstable α-keto acids, derivatization "caps" the reactive keto group, preventing degradation and decarboxylation.[2] For instance, reacting an α-keto acid with phenylhydrazine stabilizes the molecule.[1][2]
-
Enhanced Chromatographic Retention: Many derivatization agents are hydrophobic. Attaching them to polar keto acids increases their retention on reversed-phase columns, moving them away from the solvent front and reducing matrix effects.
The choice of reagent depends on your specific keto acids of interest, the sample matrix, and your LC-MS system's capabilities.
| Derivatization Reagent | Target Functional Group | Typical Ionization Mode | Key Advantages & Considerations |
| O-phenylenediamine (OPD) / DMB | α-Keto acids | Positive | Forms stable, fluorescent quinoxaline derivatives.[3] DMB (1,2-diamino-4,5-methylenedioxybenzene) offers higher sensitivity.[3][4] |
| Girard's Reagents (Girard-P, Girard-T) | Ketones/Aldehydes | Positive | Introduces a pre-charged quaternary amine group, significantly enhancing ionization efficiency.[1][5] |
| O-(2,3,4,5,6-pentafluorobenzyl) hydroxylamine (PFBHA) | Ketones/Aldehydes | Negative | Converts keto acids into stable oxime derivatives that are highly sensitive in negative ion mode due to the electronegative fluorine atoms.[3][6][7] |
| 2,4-Dinitrophenylhydrazine (DNPH) | Ketones/Aldehydes | Positive | Forms stable hydrazone derivatives that are readily protonated.[1] |
Experimental Protocol: General OPD Derivatization for α-Keto Acids in Plasma
This protocol provides a robust starting point for improving signal intensity.
Materials:
-
Plasma sample
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled version of your analyte)
-
Acetonitrile (ACN), ice-cold
-
O-phenylenediamine (OPD) solution (10 mg/mL in 3M HCl)
-
Sodium sulfite (Na₂SO₃) solution (0.1 M)
-
Sodium hydroxide (NaOH) solution (1 M)
-
LC-MS grade water and methanol
Procedure:
-
Sample Quenching & Protein Precipitation: To a 50 µL plasma sample, add 10 µL of IS solution. Immediately add 200 µL of ice-cold ACN to precipitate proteins and quench enzymatic activity.
-
Vortex & Centrifuge: Vortex the mixture vigorously for 1 minute. Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Derivatization Reaction:
-
Add 50 µL of the OPD solution to the supernatant.
-
Add 10 µL of the sodium sulfite solution (this acts as an antioxidant).
-
Vortex briefly and incubate at 60°C for 60 minutes in a heating block.
-
-
Neutralization & Preparation for Injection:
-
After incubation, cool the sample on ice for 5 minutes.
-
Neutralize the reaction by adding an appropriate amount of 1 M NaOH solution (the exact volume may require optimization, but start with ~15-20 µL). The goal is to obtain a clear, single peak during analysis, as overly acidic samples can cause peak splitting.[4]
-
Centrifuge again at 14,000 x g for 5 minutes to pellet any precipitate.
-
Transfer the final supernatant to an LC-MS vial for analysis.
-
Section 3: Optimizing LC-MS Parameters
Q3: My signal is still low even after derivatization. What LC-MS parameters should I focus on?
Derivatization is a major step, but optimizing your instrument method is equally critical for maximizing sensitivity.
Troubleshooting Logic for LC-MS Optimization
Caption: A systematic workflow for troubleshooting low signal intensity after derivatization.
1. Ionization Source Optimization:
-
Ionization Mode: First, confirm you are in the correct mode for your derivative. While underivatized keto acids are often run in negative ion mode, derivatives like those from OPD or Girard reagents are designed for and perform vastly better in positive ion mode.[1][5] Conversely, PFBHA derivatives excel in negative mode.[6][7]
-
Source Parameters: Do not rely on default settings. Systematically optimize the key parameters that control desolvation and ionization: capillary voltage, nebulizer pressure, drying gas flow rate, and gas temperature.[1] A poorly optimized source is a common cause of weak signal.[8]
2. Mobile Phase Composition:
-
Additives are Crucial: The choice and concentration of mobile phase additives can dramatically impact signal.[1][8]
-
For Positive Mode: Start with 0.1% formic acid. It aids in protonation.[9] Also, test ammonium formate (~5-10 mM), which can sometimes provide a more stable and intense signal by forming ammonium adducts ([M+NH₄]⁺).[1][10]
-
For Negative Mode: Ammonium acetate (~5-10 mM) is often a good choice as it helps maintain a suitable pH for deprotonation.[9][11]
-
-
Organic Solvent: The choice between acetonitrile and methanol can affect separation and ionization efficiency.[1] Acetonitrile is often preferred for its lower viscosity and better UV transparency, but methanol can sometimes offer different selectivity.
3. Investigating Adducts:
-
Sometimes the primary protonated molecule ([M+H]⁺) or deprotonated molecule ([M-H]⁻) is not the most abundant species. Look for common adducts in your mass spectra. In positive mode, sodium ([M+Na]⁺) and ammonium ([M+NH₄]⁺) adducts are very common, especially if ammonium formate/acetate is in your mobile phase or if there are trace levels of sodium contamination.[10][12][13] If you identify a stable, intense adduct, it may be more reliable to monitor that ion for quantification.
Section 4: Sample Handling and Stability
Q4: Could my sample handling be the problem? How do I prevent analyte degradation before the analysis even starts?
Absolutely. The stability of keto acids, particularly α-keto acids, is a critical pre-analytical factor that is often overlooked.[2]
Best Practices for Sample Integrity:
-
Rapid Processing & Low Temperature: Process samples as quickly as possible after collection.[3] Keep samples on ice or at 4°C at all times during preparation to minimize enzymatic degradation.[3]
-
Quenching: For cellular metabolism studies, a rapid quenching step with a solvent like ice-cold methanol or acetonitrile is essential to halt all enzymatic activity instantly and lock the metabolic state.[3]
-
Deproteinization Method: For plasma or serum, precipitating proteins with a cold organic solvent like methanol is often recommended over using strong acids like perchloric acid, which can cause significant loss of certain keto acids.[3][14]
-
Storage: For short-term storage (a few hours), keep extracts at 4°C. For long-term storage, snap-freeze and store at -80°C. Critically, avoid repeated freeze-thaw cycles, which can degrade sensitive analytes.[3]
Visualizing the Impact of Sample Handling
Caption: The critical impact of pre-analytical sample handling on keto acid stability and final signal intensity.
References
- BenchChem. (2025). Troubleshooting low signal intensity in mass spectrometry of keto acids. BenchChem Technical Support Center.
- Development of a New LC-MS/MS Method for the Quantification of Keto Acids. (2016).
- Development of a New LC-MS/MS Method for the Quantific
- Afshar, M., & van Hall, G. (2023). LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions. PubMed.
- BenchChem. (2025). Technical Support Center: Quantifying Unstable Alpha-Keto Acids. BenchChem.
- Horvath, P., et al. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. PubMed.
- ZefSci. (2025).
- Positive vs Negative Ion Mode in Metabolomics: Why Most Studies Choose Positive Mode. (n.d.). IROA Technologies.
- Zang, Y., et al. (n.d.). High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens. PMC.
- Derivatization methods for the LC-MS/MS analyses of carboxylic acids. (n.d.).
- Robins, S. P., & Reeds, P. J. (1984). Measurement of alpha-keto acids in plasma using an amino acid analyzer. PubMed.
- Buescher, J. M., et al. (2014). Quantification and Mass Isotopomer Profiling of α-Keto Acids in Central Carbon Metabolism.
- 4 Steps to Successful Compound Optimization on LC-MS/MS. (2024). Technology Networks.
- Determination of selected α-keto acids in dried blood samples using HPLC with fluorescence detection. (2025).
- Analysis of intracellular α-keto acids by HPLC with fluorescence detection. (2020). The Royal Society of Chemistry.
- Horvath, P., et al. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. PMC.
- Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. (n.d.). LinkedIn.
- Kruve, A. (2017). Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte.
- Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method. (n.d.). NorthEast BioLab.
- What is the difference between positive and negative ionization in LC-MS? Which one can we use for fatty acids analysis in LC-MS? (2018). Quora.
- Optimising the LC-MS Analysis of Biomolecules. (n.d.). Sigma-Aldrich.
- Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. (2024). ScienceDirect.
- Barri, T., et al. (2019). Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts. PMC.
- Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. (2024). LabRulez LCMS.
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Technical Support Center: Stability and Analysis of 4-Methyl-5-oxohexanoic Acid in Biological Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Methyl-5-oxohexanoic acid. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to ensure the integrity and accuracy of your experimental data when handling and analyzing this keto-acid in biological samples.
Introduction to 4-Methyl-5-oxohexanoic Acid
4-Methyl-5-oxohexanoic acid is a gamma-keto acid of interest in various fields of biomedical research. Accurate quantification of this analyte in biological matrices such as plasma and serum is critical for pharmacokinetic, metabolomic, and biomarker studies. However, like many keto-acids, its stability can be a concern, potentially leading to inaccurate results if samples are not handled and stored correctly. This guide is designed to address these challenges head-on, providing you with the expertise to maintain the stability of 4-Methyl-5-oxohexanoic acid throughout your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 4-Methyl-5-oxohexanoic acid in biological samples?
A1: The primary stability concern for 4-Methyl-5-oxohexanoic acid, like other keto-acids, is its susceptibility to degradation. The ketone and carboxylic acid functional groups make the molecule reactive. The main degradation pathway for analogous beta-keto acids is decarboxylation, which is the loss of the carboxyl group as carbon dioxide[1][2]. While 4-Methyl-5-oxohexanoic acid is a gamma-keto acid, the potential for degradation under certain conditions (e.g., elevated temperature, extreme pH) should be a key consideration.
Q2: What are the optimal storage conditions for biological samples containing 4-Methyl-5-oxohexanoic acid?
A2: For long-term storage, it is strongly recommended to store biological samples at ultra-low temperatures, specifically at -80°C . Studies on other labile metabolites have shown that storage at -80°C minimizes degradation over extended periods, even up to five to seven years for many compounds[3][4][5]. For short-term storage (up to 7 days), -20°C may be acceptable, though -80°C is always preferable[6]. Refrigeration at 4°C is only suitable for very short-term storage (a few hours), and room temperature storage should be avoided as it can lead to significant analyte degradation[1][6].
Q3: How many freeze-thaw cycles can my samples undergo without compromising the integrity of 4-Methyl-5-oxohexanoic acid?
Q4: I am seeing lower than expected concentrations of 4-Methyl-5-oxohexanoic acid in my samples. What could be the cause?
A4: Lower than expected concentrations can stem from several factors. The most likely culprit is analyte degradation due to improper sample handling or storage. Review your procedures to ensure samples were promptly processed and stored at -80°C. Other potential causes include inefficient extraction from the biological matrix, matrix effects during LC-MS/MS analysis leading to ion suppression, or issues with the analytical standard. Refer to the troubleshooting section for a more detailed guide.
Troubleshooting Guides
Issue 1: Poor Analyte Stability (Low Recovery)
Symptoms:
-
Consistently low concentrations of 4-Methyl-5-oxohexanoic acid across all samples.
-
High variability between replicate analyses of the same sample.
-
Decreasing analyte concentration in quality control (QC) samples over time.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Inadequate Storage Temperature | Storage at temperatures warmer than -80°C can lead to significant degradation of keto-acids. | Immediately transfer all samples to a -80°C freezer for long-term storage. For new sample collections, ensure they are frozen at -80°C as quickly as possible after processing. |
| Multiple Freeze-Thaw Cycles | Repeated freezing and thawing can cause analyte degradation. | Aliquot samples into single-use vials before the initial freezing to avoid the need for multiple thaws. If samples have already undergone multiple freeze-thaw cycles, the data may be compromised. |
| Prolonged Exposure to Room Temperature | Leaving samples at room temperature for extended periods during processing can initiate degradation. | Minimize the time samples spend at room temperature. Process samples on ice and return them to the freezer as quickly as possible. |
| pH Instability | Extreme pH conditions can catalyze degradation reactions. | Ensure that the pH of the sample is maintained within a stable range, typically close to physiological pH, unless the analytical method requires acidification for extraction. |
Issue 2: Inconsistent Analytical Results
Symptoms:
-
Poor reproducibility between injections.
-
Drifting retention times during the analytical run.
-
Non-linear calibration curves.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Matrix Effects | Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of 4-Methyl-5-oxohexanoic acid in the mass spectrometer. | Optimize the sample preparation method to remove interfering matrix components. Techniques like solid-phase extraction (SPE) can be more effective than simple protein precipitation[7]. Also, consider using a stable isotope-labeled internal standard to compensate for matrix effects. |
| Suboptimal LC-MS/MS Method | The chromatographic method may not be adequately separating the analyte from interfering compounds, or the mass spectrometry parameters may not be optimized for sensitivity and specificity. | Develop and validate a robust LC-MS/MS method. This includes optimizing the mobile phase, gradient, column chemistry, and MS parameters (e.g., collision energy, ion transitions). |
| Internal Standard Issues | The internal standard may not be behaving similarly to the analyte, leading to inaccurate quantification. | Select an appropriate internal standard. A stable isotope-labeled version of 4-Methyl-5-oxohexanoic acid is ideal. If unavailable, a structural analog with similar chemical properties and retention time should be used[6][8]. |
Experimental Protocols & Methodologies
Recommended Sample Handling and Storage Workflow
To ensure the stability of 4-Methyl-5-oxohexanoic acid, a strict and consistent sample handling and storage protocol is paramount.
Caption: Recommended workflow for biological sample collection and processing to ensure the stability of 4-Methyl-5-oxohexanoic acid.
Step-by-Step Protocol for Sample Preparation for LC-MS/MS Analysis
This protocol outlines a general procedure for the extraction of 4-Methyl-5-oxohexanoic acid from plasma or serum. Method optimization and validation are essential for each specific application.
-
Thawing: Thaw frozen plasma/serum samples on ice.
-
Internal Standard Spiking: Add a known concentration of a suitable internal standard (ideally, a stable isotope-labeled 4-Methyl-5-oxohexanoic acid) to each sample, calibrator, and quality control sample.
-
Protein Precipitation: Add 3 volumes of ice-cold acetonitrile to 1 volume of the biological sample.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume of the initial mobile phase of your LC-MS/MS system.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system for analysis.
Troubleshooting Decision Tree for LC-MS/MS Analysis
This decision tree can help guide your troubleshooting process when encountering issues with the analysis of 4-Methyl-5-oxohexanoic acid.
Caption: A decision tree to guide troubleshooting for common issues encountered during the LC-MS/MS analysis of 4-Methyl-5-oxohexanoic acid.
References
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Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved from [Link]
-
Haid, M., Muschet, C., Wahl, S., Römisch-Margl, W., Prehn, C., Möller, G., & Adamski, J. (2018). Long-Term Stability of Human Plasma Metabolites During Storage at -80 °C. Journal of proteome research, 17(1), 203–211. [Link]
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Fjeldsted, J., Klitgaard, A. S., & Hansen, S. H. (2015). LC-MS analysis of the plasma metabolome--a novel sample preparation strategy. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 975, 32–40. [Link]
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Pinto, J., Domingues, M. R., Galhano, E., Pita, C., Almeida, M. D., Carreira, I. M., & Gil, A. M. (2014). Human plasma stability during handling and storage: impact on NMR metabolomics. Analyst, 139(5), 1168–1177. [Link]
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Wagner-Golbs, A., Neuber, S., Kamlage, B., Rist, M. J., Bub, A., & Watzl, B. (2019). Effects of Long-Term Storage at −80 °C on the Human Plasma Metabolome. Metabolites, 9(5), 99. [Link]
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Forney, F. W., & Markovetz, A. J. (1969). Oxidative Degradation of Methyl Ketones. II. Chemical Pathway for Degradation of 2-Tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa. Journal of bacteriology, 98(3), 1055–1064. [Link]
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Oreate AI. (2024, January 8). Unraveling the Hydrolysis of Carboxylic Acids: A Deep Dive. Oreate AI Blog. Retrieved from [Link]
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Kim, H. Y., & Kim, K. R. (2016). Development of a New LC-MS/MS Method for the Quantification of Keto Acids. Journal of the Korean Chemical Society, 60(3), 201-207. [Link]
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Organomation. (n.d.). Serum Sample Preparation for LC-MS and GC-MS. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 11). Decarboxylation Reaction Mechanism [Video]. YouTube. [Link]
-
PharmiWeb.com. (2023, January 17). Internal Standards for Protein Quantification by LC-MS/MS. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Methyl-4-oxohexanoic acid. PubChem. Retrieved from [Link]
-
LibreTexts. (2023, January 19). 19.3: Oxidation of Aldehydes and Ketones. Chemistry LibreTexts. Retrieved from [Link]
-
CrashCourse. (2021, July 28). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31 [Video]. YouTube. [Link]
-
Henion, J., Brewer, E., & Rule, G. (1998). Sample Preparation for LC/MS/MS: Analyzing Biological and Environmental Samples. Analytical Chemistry, 70(23), 754A-761A. [Link]
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Michigan State University Department of Chemistry. (n.d.). Carboxylic Acid Reactivity. Retrieved from [Link]
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Waters Corporation. (2018, January 3). Internal Standard Options for Peptide LC-MS Quantification - Part 1 [Video]. YouTube. [Link]
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Zhang, Y., & Xu, F. (2013). Basic Sample Preparation Techniques in LC-MS Bioanalysis. In LC-MS in Drug Bioanalysis. InTech. [Link]
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Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Retrieved from [Link]
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ChemSrc. (n.d.). Hexanoic acid,5-methyl-4-oxo. Retrieved from [Link]
-
Spectroscopy Europe. (2018, December 11). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Retrieved from [Link]
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AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]
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Jiang, H., Huang, H., & Liu, C. (2012). Aldehydes and Ketones Formation: Copper-Catalyzed Aerobic Oxidative Decarboxylation of Phenylacetic Acids and α-Hydroxyphenylacetic Acids. The Journal of Organic Chemistry, 77(17), 7564–7569. [Link]
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Waters Corporation. (2018, January 3). Internal Standard Options for Protein LC-MS Quantification - Part 2 [Video]. YouTube. [Link]
-
Rios, A., & Richard, J. P. (2004). Hydrolytic Decarboxylation of Carboxylic Acids and the Formation of Protonated Carbonic Acid. Journal of the American Chemical Society, 126(42), 13612–13613. [Link]
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Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2023). Oxidative Decarboxylation of Arylacetic Acids: Novel Approach to the Synthesis of Aryl Aldehydes and Ketones. Chemical Review and Letters, 6(3), 164-178. [Link]
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jOeCHEM. (2018, September 21). 21.7a Beta Decarboxylation [Video]. YouTube. [Link]
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The Good Scents Company. (n.d.). methyl 5-oxohexanoate. Retrieved from [Link]
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Attia, A. S., & Abdel-Halim, H. T. (2021). Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. The Journal of Physical Chemistry A, 125(6), 1365–1375. [Link]
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Technical Support Center: Minimizing Contamination in Trace Analysis of 4-Methyl-5-oxohexanoic Acid
Welcome to the technical support center for the trace analysis of 4-Methyl-5-oxohexanoic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this analyte at low concentrations and require the highest level of analytical accuracy. Given the molecular properties of 4-Methyl-5-oxohexanoic acid (Molecular Formula: C₇H₁₂O₃, Molecular Weight: 144.17 g/mol ), its analysis is susceptible to various sources of contamination that can compromise data integrity.[1][2][3] This document provides in-depth troubleshooting advice and frequently asked questions to help you identify, mitigate, and prevent contamination in your experiments.
Trace analysis, which aims to quantify substances at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels, is incredibly sensitive.[4] At these low detection limits, even minute amounts of contaminants from the laboratory environment, reagents, or equipment can significantly skew results, leading to inaccurate quantification, false positives, and poor reproducibility.[4][5]
Troubleshooting Guides
This section addresses specific issues you may encounter during the analysis of 4-Methyl-5-oxohexanoic acid.
Q1: I'm observing a persistent background signal or a "phantom peak" at the m/z of my analyte, even in my blank injections. What are the likely causes?
This is a classic sign of systemic contamination. The source could be anywhere from your solvents to the instrument itself. Let's break down the potential culprits.
Causality: A persistent background signal implies that a contaminating source is continuously being introduced into your analytical stream. The goal is to systematically isolate and eliminate each potential pathway of contamination.
Potential Sources and Solutions:
-
Solvents and Reagents: The highest purity solvents are essential for trace analysis.[6] Contaminants can be present in lower-grade solvents or can be introduced during mobile phase preparation.
-
Actionable Insight: Always use LC/MS-grade or equivalent high-purity solvents and water. Prepare mobile phases fresh and avoid storing aqueous mobile phases for more than a week to prevent microbial growth.[6] Never top off solvent bottles, as this can introduce contaminants from the older solvent into the new bottle.[6]
-
-
Labware and Consumables: Glassware, pipette tips, vials, and caps are common sources of contamination.[7] Plasticizers, such as phthalates, can leach from plastic containers, and ions can leach from certain types of glass.
-
Actionable Insight: Use vials and caps that are certified for cleanliness.[8][9] Polytetrafluoroethylene (PTFE) is a recommended material for septa as it is less likely to introduce contaminants compared to silicone.[8][9] Whenever possible, use disposable labware from a reputable source or dedicate glassware specifically for this analysis to avoid cross-contamination.[10]
-
-
Laboratory Environment: The air in the laboratory can contain dust and volatile organic compounds that can settle into your samples or solvents.[4] Personnel can also be a source of contamination through skin cells and hair.[7]
-
Actionable Insight: Prepare samples and mobile phases in a clean environment, such as a laminar flow hood, to minimize exposure to airborne contaminants.[11] Keep solvent reservoirs and sample vials covered.
-
-
Instrument Carryover: If a high-concentration sample was analyzed previously, the analyte can adsorb to surfaces within the LC-MS system (e.g., injector, column, tubing) and slowly leach out in subsequent runs, causing "phantom peaks".
-
Actionable Insight: Implement a rigorous wash protocol for the autosampler and injection port between samples. Run multiple blank injections after a high-concentration sample to ensure that the system is clean before proceeding with the next analysis.
-
Q2: My results for 4-Methyl-5-oxohexanoic acid are inconsistent and show poor reproducibility. How can I determine if contamination is the problem?
Poor reproducibility is often a symptom of intermittent or variable contamination. Unlike a constant background signal, this type of contamination may be introduced at different stages of your workflow.
Causality: Inconsistent results suggest that the amount of contaminant being introduced is not constant. This can happen, for example, if some but not all of your vials are contaminated, or if your sample preparation technique varies slightly between samples.
A Systematic Approach to Diagnosis:
-
Analyze Blanks Frequently: Incorporate various types of blanks into your analytical runs.
-
Solvent Blank: An injection of your mobile phase. This helps identify contamination from your solvents or the LC-MS system itself.
-
Method Blank: A sample that goes through the entire sample preparation process (extraction, filtration, etc.) but contains no analyte. This is crucial for identifying contamination introduced during sample handling and preparation.[5]
-
-
Review Your Sample Preparation: Inconsistent sample handling can introduce variable levels of contamination.[5] Ensure that your sample preparation is as consistent as possible.
-
Check for Leachables: If you suspect your vials or well plates are the source, incubate them with your solvent for the same duration as your samples and then analyze the solvent as a blank. This can help identify leached contaminants like plasticizers.[8]
Frequently Asked Questions (FAQs)
FAQ 1: What is the most effective way to clean glassware for the trace analysis of organic acids?
Standard dishwashing is insufficient for trace analysis. Residual detergents and previously analyzed compounds can easily contaminate your samples.[6][12] A multi-step, acid-based cleaning protocol is required.
Recommended Glassware Cleaning Protocol
| Step | Action | Rationale |
| 1 | Initial Rinse | Immediately after use, rinse glassware with tap water to remove the bulk of any residues.[13] |
| 2 | Detergent Wash (Optional) | If necessary, wash with a phosphate-free laboratory detergent.[13][14] |
| 3 | Thorough Rinsing | Rinse thoroughly with tap water to remove all traces of detergent.[12] |
| 4 | Acid Soak | Submerge glassware in a dilute acid bath (e.g., 0.5-10% nitric acid or hydrochloric acid) for at least 8 hours, or overnight.[15][16] |
| 5 | High-Purity Water Rinse | Rinse multiple times (at least 5) with high-purity, deionized water.[15] The glassware is considered clean when water drains in a uniform film without forming droplets.[13] |
| 6 | Drying | Air dry in a clean environment, covered to prevent contamination from dust. |
| 7 | Ashing (for organic analysis) | For the most critical applications, after acid washing, glassware can be ashed in a muffle furnace at 550°C for 4 hours to remove any residual organic contaminants.[16] |
FAQ 2: How should I select and handle solvents and reagents to prevent contamination?
The quality of your solvents and reagents is paramount in trace analysis.[6]
Solvent and Reagent Quality Recommendations
| Component | Recommended Grade |
| Water | LC/MS Grade or 18.2 MΩ·cm |
| Organic Solvents (e.g., Acetonitrile, Methanol) | LC/MS Grade, High Purity |
| Additives (e.g., Formic Acid, Acetic Acid) | Highest purity available, preferably from single-use ampules. |
Best Practices for Handling:
-
Dedicated Bottles: Use dedicated solvent bottles for your LC-MS system and do not wash them with detergents.[17]
-
Fresh Preparation: Prepare mobile phases fresh, especially aqueous phases, to prevent microbial growth.[6] Adding a small amount (5%) of organic solvent to your aqueous mobile phase can help inhibit this.[6]
-
Avoid Squeeze Bottles: Do not use solvents from plastic squeeze bottles for your mobile phases, as these can be a source of contamination.[6]
-
Clean Preparation Area: Prepare your mobile phases in a clean area of the lab, away from potential sources of volatile contaminants.[6]
FAQ 3: My sample matrix is complex. What sample preparation techniques can help minimize interferences and potential contamination?
For complex matrices, a simple "dilute-and-shoot" approach may not be sufficient and can introduce contaminants into your system.[6] Sample preparation techniques are crucial for isolating your analyte of interest and removing matrix components that can cause interference or ion suppression.[5][18]
-
Solid-Phase Extraction (SPE): This is a highly selective technique for isolating analytes from a complex matrix.[5] By choosing the appropriate sorbent, you can retain 4-Methyl-5-oxohexanoic acid while washing away interfering compounds. This also serves to concentrate your analyte, improving detection limits.
-
Filtration: All samples should be filtered before injection to remove particulates that can clog your LC system.[19] Use a syringe filter with a membrane that has low extractables, such as PTFE.[19]
Visualized Workflows
Contamination Control Workflow
The following diagram illustrates a systematic workflow for minimizing contamination during the trace analysis of 4-Methyl-5-oxohexanoic acid.
Caption: A workflow for minimizing contamination.
Potential Contamination Pathways
This diagram illustrates the various sources from which contaminants can be introduced into your sample.
Caption: Potential pathways of sample contamination.
References
-
Trace Metal Analysis: Sample and Standard Preparation. (n.d.). Mettler Toledo. Retrieved February 2, 2026, from [Link]
-
Soomro, F., et al. (2022). Sample Preparation and Analytical Techniques in the Determination of Trace Elements in Food: A Review. MDPI. Retrieved February 2, 2026, from [Link]
-
4-Methyl-5-oxohexanoic acid | C7H12O3 | CID 2828152. (n.d.). PubChem. Retrieved February 2, 2026, from [Link]
-
Stoll, D. R. (2018). Contaminants Everywhere! Tips and Tricks for Reducing Background Signals When Using LC–MS. LCGC International - Chromatography Online. Retrieved February 2, 2026, from [Link]
-
Hexanoic acid,5-methyl-4-oxo | CAS#:41654-04-0. (n.d.). Chemsrc. Retrieved February 2, 2026, from [Link]
-
methyl 5-oxohexanoate, 13984-50-4. (n.d.). The Good Scents Company. Retrieved February 2, 2026, from [Link]
-
(4S)-4-methyl-5-oxohexanoic acid | C7H12O3 | CID 796812. (n.d.). PubChem. Retrieved February 2, 2026, from [Link]
-
A Common Sense Laboratory Guide to Reducing Errors and Contamination in ICP and ICP-MS Analysis. (n.d.). Spectroscopy Online. Retrieved February 2, 2026, from [Link]
-
Tips to Boost Your Trace Analysis Skills. (2019). LCGC International - Chromatography Online. Retrieved February 2, 2026, from [Link]
-
Top 10 Things Users Can Do to Minimize Contamination of LC/MS Systems. (2025). SCIEX. Retrieved February 2, 2026, from [Link]
-
Glassware Cleaning for Trace TOC Analysis. (2011). Frederick National Laboratory. Retrieved February 2, 2026, from [Link]
-
Rodushkin, I., et al. (2010). Sources of contamination and remedial strategies in the multi-elemental trace analysis laboratory. ResearchGate. Retrieved February 2, 2026, from [Link]
-
Sample Preparation: A Comprehensive Guide. (n.d.). Organomation. Retrieved February 2, 2026, from [Link]
-
Controlling Contamination in LC/MS Systems. (n.d.). Waters Help Center. Retrieved February 2, 2026, from [Link]
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Trace Analysis Guide - An Introduction to Sample Preparation. (n.d.). ESSLAB. Retrieved February 2, 2026, from [Link]
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GMP 7 Cleaning Glassware. (n.d.). State of New Jersey Department of Health. Retrieved February 2, 2026, from [Link]
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Laboratory Glassware Cleaning and Storage. (2018). State of New Jersey. Retrieved February 2, 2026, from [Link]
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Controlling Contamination in LC/MS Systems. (n.d.). Mass Spectrometry. Retrieved February 2, 2026, from [Link]
-
LC-MS Contaminants. (n.d.). Merck Millipore. Retrieved February 2, 2026, from [Link]
-
GLASSWARE WASHING PROCEDURES (Rev C). (2019). ASU Core Research Facilities. Retrieved February 2, 2026, from [Link]
-
Analysis of trace level organic compounds in water and sulfuric acid using solid phase extraction gas chromatography - mass spectrometry. (2021). UltraFacility Portal. Retrieved February 2, 2026, from [Link]
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Technical Support Center: Enhancing Chromatographic Retention of Polar Keto Acids
Welcome to the technical support center dedicated to overcoming the challenges associated with the chromatographic analysis of polar keto acids. These endogenous and exogenous compounds are often critical biomarkers in metabolic research and drug development, yet their high polarity presents a significant hurdle for traditional reversed-phase liquid chromatography (RP-LC), frequently resulting in poor retention and inadequate separation.
This guide provides in-depth, field-proven insights and troubleshooting protocols to enhance the retention and achieve robust, reproducible analysis of polar keto acids. We will explore the causality behind experimental choices, focusing on two primary strategies: Chemical Derivatization and Hydrophilic Interaction Liquid Chromatography (HILIC) .
Frequently Asked Questions (FAQs)
Q1: Why are my polar keto acids showing little to no retention on my C18 column?
This is a common issue rooted in the fundamental principles of reversed-phase chromatography. C18 columns have a nonpolar stationary phase that retains analytes based on hydrophobicity. Polar keto acids, being highly water-soluble, have minimal interaction with the stationary phase and are quickly eluted with the mobile phase, often near the void volume.[1][2][3] To achieve retention, you must either modify the analyte to be more hydrophobic or use an alternative chromatographic mode like HILIC.[4][5]
Q2: What is chemical derivatization and how can it improve the retention of my keto acids?
Chemical derivatization involves reacting the keto acid with a reagent to create a new, less polar derivative.[6] This strategy enhances retention in RP-LC by increasing the hydrophobicity of the analyte. The reaction typically targets the carbonyl (keto) group.[7][8] A significant advantage is that many derivatizing agents also introduce a readily ionizable group or a chromophore, which can dramatically boost sensitivity in mass spectrometry (MS) or UV detection, respectively.[9][10][11]
Q3: What is HILIC and when should I consider it for keto acid analysis?
Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful alternative to RP-LC for highly polar compounds.[1][5] It utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous solvent.[12][13] In HILIC, a water-rich layer is adsorbed onto the surface of the stationary phase, and polar analytes are retained by partitioning into this layer.[12][13] HILIC is an excellent choice when you want to avoid derivatization and analyze the keto acids in their native form.[4]
Q4: My peak shapes are poor (tailing, fronting, or splitting). What are the likely causes and solutions?
Poor peak shape can arise from various factors in both derivatization-based methods and HILIC.[14]
-
For all methods: Check for extra-column dead volume, ensure proper column installation, and verify the sample solvent is compatible with the mobile phase.[15][16] Injecting a sample in a solvent much stronger than the mobile phase can cause significant peak distortion.[14]
-
In RP-LC (with derivatization): Peak tailing, especially for basic derivatives, can occur due to secondary interactions with residual silanol groups on the silica support. Ensure your mobile phase pH is appropriately controlled. Incomplete derivatization can also lead to split or tailing peaks.[17]
-
In HILIC: This mode is particularly sensitive to proper column equilibration. Insufficient equilibration between injections can lead to drifting retention times and poor peak shape.[12][18] We recommend equilibrating with a minimum of 10-20 column volumes.[4][12] Also, ensure your sample is dissolved in a high organic solvent mixture, similar to your initial mobile phase conditions.[12]
Troubleshooting Guide: Specific Issues & Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Retention / Elution at Void Volume (RP-LC) | Analyte is too polar for the stationary phase. | 1. Implement a chemical derivatization protocol to increase analyte hydrophobicity. 2. Switch to a HILIC column and method.[4] 3. Consider a mixed-mode column that offers both reversed-phase and ion-exchange retention mechanisms.[2] |
| Inconsistent Retention Times (HILIC) | Insufficient column equilibration between injections.[12][18] Fluctuations in mobile phase composition or column temperature.[17] | 1. Increase the equilibration time between runs to at least 10-20 column volumes.[4][12] 2. Ensure the mobile phase is well-mixed, degassed, and fresh.[17] 3. Use a column oven to maintain a stable temperature.[17] |
| Low MS Signal / Poor Sensitivity | Poor ionization efficiency of the native keto acid. Analyte instability in the ion source.[19] | 1. Use a derivatization reagent that introduces a permanently charged or easily ionizable moiety, such as Girard's Reagent T or P.[9][20] 2. Optimize MS source parameters (e.g., gas flows, temperatures, voltages). 3. Derivatization can also improve stability.[19] |
| Split Peaks in Derivatization Method | Incomplete or inconsistent derivatization reaction.[17] Presence of isomers or tautomers of the derivative. Sample solvent mismatch with the mobile phase.[14] Acidic injection samples causing issues on-column.[21] | 1. Re-optimize derivatization conditions (temperature, time, reagent concentration).[8][22] 2. Ensure the sample is fully dissolved in a solvent compatible with the initial mobile phase. 3. If the derivatization solution is highly acidic, consider a neutralization or dilution step before injection.[21] |
Experimental Protocols & Methodologies
Strategy 1: Chemical Derivatization with Girard's Reagent T (GirT)
This protocol is designed to derivatize keto acids, creating a hydrazone derivative with a permanently positive-charged quaternary ammonium group, which significantly enhances MS detection in positive ion mode and improves retention in RP-LC.[7][9][11]
Caption: Workflow for keto acid derivatization using Girard's Reagent T.
-
Reagent Preparation: Prepare a 10 mg/mL solution of Girard's Reagent T (GirT) in methanol containing 5% acetic acid. This acidic condition catalyzes the reaction.
-
Sample Preparation: Reconstitute your dried sample extract in 50 µL of methanol.
-
Reaction: Add 50 µL of the GirT reagent solution to your sample. Vortex briefly to mix.
-
Incubation: Seal the vial and incubate the mixture at 50°C for 2 hours. This drives the reaction to completion.[20]
-
Final Preparation: After incubation, cool the sample to room temperature. Depending on the concentration, you may need to dilute the sample with the initial mobile phase (e.g., 95:5 Water:Acetonitrile) before injection.
-
Analysis: Inject the derivatized sample onto a C18 column for RP-LC-MS analysis. The derivative will be more hydrophobic and readily detectable in positive ESI mode.
Strategy 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
This protocol provides a starting point for developing a HILIC method for the direct analysis of underivatized polar keto acids. The key is to maintain a high organic mobile phase and ensure proper column equilibration.[1][12][18]
Caption: Key steps for successful HILIC method development and analysis.
-
Column Selection: Choose a suitable HILIC stationary phase. Amide- and zwitterionic-based columns are often good starting points for polar acidic compounds.[1][23][24]
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with acetic acid. The buffer is crucial for good peak shape.[1]
-
Mobile Phase B: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate.
-
-
Column Conditioning and Equilibration: This is the most critical step for reproducibility.[12]
-
Flush the new column with your mobile phase.
-
Before the first injection, equilibrate the column with the initial mobile phase conditions (e.g., 95% B) for at least 30-40 minutes.
-
Ensure your method includes a post-run equilibration step of at least 10 column volumes.[12]
-
-
Sample Preparation: Dissolve your sample in a solvent that mimics the initial mobile phase as closely as possible (e.g., 90-95% acetonitrile). Injecting a sample in a high-aqueous solvent will cause poor peak shape.[1][12]
-
Gradient Elution: A typical starting gradient would be:
-
0-2 min: Hold at 95% B
-
2-10 min: Ramp from 95% B to 50% B
-
10-12 min: Hold at 50% B
-
12.1-18 min: Return to 95% B and re-equilibrate.
-
-
Optimization: Adjust the gradient slope, buffer pH, and ionic strength to optimize the separation and peak shape for your specific keto acids.
References
-
Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. (n.d.). Waters Corporation. Retrieved from [Link]
-
Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA. (n.d.). PMC. Retrieved from [Link]
-
Determination of ketoacids in drinking water by DNPH derivatization and LC-ESI-MS/MS. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Analysis of DNPH-derivatized Aldehydes and Ketones using Agilent iQ Single Quadrupole LCMS. (n.d.). Agilent. Retrieved from [Link]
-
Determination of ketoacids in drinking water by DNPH derivatization and LC-ESI-MS/MS. (n.d.). ResearchGate. Retrieved from [Link]
-
Determination of ketoacids in drinking water by DNPH derivatization and LC-ESI-MS/MS. (2015). Environmental Science: Processes & Impacts. Retrieved from [Link]
-
Development of a rapid profiling method for the analysis of polar analytes in urine using HILIC–MS and ion mobility enabled HILIC–MS. (2019). Metabolomics. Retrieved from [Link]
-
Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. (n.d.). MDPI. Retrieved from [Link]
-
Girard Derivatization-Based Enrichment Strategy for Profiling the Carbonyl Submetabolome in Biological Samples. (n.d.). PMC. Retrieved from [Link]
-
Determination and Imaging of Lactones in Beef by Girard's Reagent T Derivatization Technique. (n.d.). Sensors and Materials. Retrieved from [Link]
-
Making HILIC Work for You—Column Selection. (n.d.). LCGC International. Retrieved from [Link]
-
Analysis of intracellular α-keto acids by HPLC with fluorescence detection. (2020). Analytical Methods. Retrieved from [Link]
-
Mastering HILIC-Z Separation for Polar Analytes. (2023). Agilent. Retrieved from [Link]
-
Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry. (n.d.). PMC. Retrieved from [Link]
-
2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. (2013). PMC. Retrieved from [Link]
-
Improved Retention for Polar Organic Acids with Unique Multi-Mode Columns in Reversed Phase Conditions. (2015). Imtakt. Retrieved from [Link]
-
Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue. (n.d.). NIH. Retrieved from [Link]
-
Chapter 4: Hydrophilic Interaction Chromatography–Mass Spectrometry (HILIC–MS) Approaches for Probing the Polar Metabolome. (2021). Royal Society of Chemistry. Retrieved from [Link]
-
How to Avoid Common Problems with HILIC Methods. (2020). Restek. Retrieved from [Link]
-
Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024). YouTube. Retrieved from [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (n.d.). Waters Corporation. Retrieved from [Link]
-
Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved from [Link]
-
Increasing reporting confidence in metabolomics; RP and HILIC LC-MSMS analysis in multiple tissue studies. (n.d.). Shimadzu. Retrieved from [Link]
-
Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry. (n.d.). MDPI. Retrieved from [Link]
-
HPLC parameter for α-Keto acids using NPD as a derivatization reagent. (n.d.). ResearchGate. Retrieved from [Link]
-
Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (n.d.). Alwsci. Retrieved from [Link]
-
Considerations on HILIC and Polar Organic Solvent Based Separations: Use of Cyclodextrin and Macrocyclic Glycopetide Stationary Phases. (n.d.). PMC. Retrieved from [Link]
-
A Tail of Two Peaks: Troubleshooting Poor Peak Shape. (2019). Agilent. Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Chromatography Forum. Retrieved from [Link]
-
Challenges in HPLC Technology and Potential Solutions. (2023). G-M-I, Inc. Retrieved from [Link]
-
HPLC for the Retention and Resolution of Very Polar Compounds. (n.d.). Fisher Scientific. Retrieved from [Link]
-
A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent. (n.d.). ResearchGate. Retrieved from [Link]
-
Retention of Polar Compounds or How to Avoid the Void. (n.d.). SIELC Technologies. Retrieved from [Link]
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- 8. Determination of ketoacids in drinking water by DNPH derivatization and LC-ESI-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. sensors.myu-group.co.jp [sensors.myu-group.co.jp]
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- 24. agilent.com [agilent.com]
Validation & Comparative
Cross-Validation of LC-MS and GC-MS Methods for Keto Acids
Executive Summary
The accurate quantification of keto acids (e.g., pyruvate,
This guide provides a technical framework for cross-validating these two platforms. It is not merely a comparison but a protocol for using one method to validate the other, ensuring data integrity in drug development and metabolomics.
Quick Decision Matrix
| Feature | GC-MS (Derivatized) | LC-MS (Derivatized/Native) |
| Primary Strength | Structural resolution of isomers | Sensitivity & throughput |
| Critical Weakness | Thermal degradation risk | Matrix effects (Ion suppression) |
| Target Analytes | Volatile organic acids, TCA intermediates | Thermolabile |
| Derivatization | Mandatory (MeOx + TMS) | Recommended (OPD/PFBO) |
| Sensitivity (LOD) | 0.1 – 1.0 | 1 – 10 nM |
The Stability Paradox: Why Cross-Validation is Mandatory
Keto acids possess a carbonyl group (
-
Enolization: Spontaneous tautomerization in solution.
-
Decarboxylation: Loss of
under heat or acidic conditions (especially oxaloacetate). -
Oxidation: Rapid degradation in air.
The Validation Logic:
-
GC-MS validates the identity of the peak (using spectral libraries) but risks thermal artifacts.
-
LC-MS validates the concentration (using soft ionization) but risks quantitation errors due to co-eluting matrix components.
-
Concordance between these orthogonal methods confirms that the observed metabolic shifts are biological, not analytical artifacts.
Method A: GC-MS Workflow (The Structural Validator)
GC-MS requires a two-step derivatization process to lock the keto group and render the molecule volatile.[1][2]
The Chemistry: "Lock and Volatilize"
-
Methoximation (MeOx): Reacts with the carbonyl group to form an oxime .[3][4] This "locks" the keto-enol tautomerism and prevents decarboxylation.[4]
-
Silylation (MSTFA): Replaces active hydrogens (-OH, -COOH) with trimethylsilyl (TMS) groups, increasing volatility.[1][2][4]
Protocol A: GC-MS Derivatization
-
Reagents: Methoxyamine HCl in pyridine (20 mg/mL); MSTFA + 1% TMCS.
-
Internal Standard: [U-13C] Pyruvate or Adipic acid.
Step-by-Step:
-
Desiccation: Evaporate 50
L of sample extract to complete dryness (SpeedVac). Critical: Residual water destroys MSTFA. -
Protection: Add 50
L MeOx/Pyridine. Incubate at 30°C for 90 mins . -
Volatilization: Add 50
L MSTFA. Incubate at 37°C for 30 mins . -
Analysis: Inject 1
L (Split 1:10) onto a DB-5MS column.
Expert Insight: Avoid high temperatures (>60°C) during the MeOx step. While it speeds up the reaction, it accelerates the degradation of oxaloacetate to pyruvate, creating false positives.
Method B: LC-MS Workflow (The High-Sensitivity Quantifier)
While native LC-MS (using Ion Pairing) is possible, derivatization with o-Phenylenediamine (OPD) is superior for
The Chemistry: Quinoxaline Formation
OPD reacts specifically with
-
Benefit 1: Increases hydrophobicity, allowing retention on standard C18 columns (no need for difficult HILIC or Ion Pairing).
-
Benefit 2: drastically improves ionization efficiency in ESI(+) mode.
Protocol B: LC-MS OPD Derivatization
-
Reagents: o-Phenylenediamine (OPD) in 2M HCl.
-
Internal Standard: [13C3] Pyruvate.
Step-by-Step:
-
Mix: Combine 50
L sample with 50 L OPD solution. -
Incubate: Heat at 60°C for 20 mins (Quinoxaline formation is heat-stable).
-
Quench: Cool on ice.
-
Analysis: Inject 5
L onto a C18 column (e.g., Waters HSS T3). Detect via MRM in ESI(+) mode.
Visualizing the Cross-Validation Workflow
The following diagram illustrates how to process a single biological sample through both streams to achieve statistical concordance.
Figure 1: Dual-stream analytical workflow for cross-validating keto acid quantification. Note the critical split point after extraction.
Experimental Data Comparison
The following data represents typical performance metrics observed when analyzing human plasma spiked with keto acid standards.
| Parameter | GC-MS (MeOx-TMS) | LC-MS (OPD-Quinoxaline) | Interpretation |
| Linearity ( | > 0.995 | > 0.998 | LC-MS offers slightly better dynamic range.[5] |
| LOD (Pyruvate) | 0.5 | 5 nM | LC-MS is ~100x more sensitive. |
| Recovery (%) | 85% ± 8% | 98% ± 3% | Volatility loss in GC prep reduces recovery. |
| Precision (CV%) | 5 - 12% | 2 - 5% | LC-MS is more reproducible (fewer steps). |
| Specificity | High (Mass Spectra) | High (MRM Transitions) | GC-MS better for distinguishing isomers. |
Statistical Concordance Strategy
To validate your method, do not rely on simple correlation (
-
Calculate the % difference between Method A (GC) and Method B (LC) for each sample.
-
Plot the Difference (y-axis) vs. the Average (x-axis).
-
Acceptance Criteria: 95% of data points must fall within ±20% of the mean difference. If a systematic bias exists (e.g., GC is consistently 15% lower), it likely indicates thermal degradation in the GC injector port.
Troubleshooting & Causality
Issue: GC-MS shows multiple peaks for a single keto acid.
-
Cause: Incomplete methoximation.[3] The keto acid exists in two stereoisomeric forms (syn and anti) of the oxime.
-
Solution: Sum the areas of the syn and anti peaks for quantification. This is a standard requirement for GC-MS keto acid analysis [1].
Issue: LC-MS signal suppression in plasma samples.
-
Cause: Phospholipids co-eluting with the quinoxaline derivative.
-
Solution: Use a specific MRM transition for the quinoxaline ring structure or implement a phospholipid removal plate during extraction [2].
Issue: Oxaloacetate levels are suspiciously low in GC-MS.
-
Cause: Thermal decarboxylation to pyruvate in the GC inlet.
-
Solution: Use LC-MS for oxaloacetate. If GC is required, lower the inlet temperature and increase the split ratio to reduce residence time [3].
References
-
Kanabus, M., et al. (2016). Chromatographic analysis of metabolic intermediates.[3][5][6][7][8][9][10][11][12] Journal of Chromatography B. Link (Validates syn/anti peak summation).
-
Yuan, M., et al. (2012). A targeted metabolomics method for quantification of keto acids. Nature Protocols. Link (The authoritative source for OPD derivatization).
-
Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Untargeted Profiling. Current Protocols in Molecular Biology. Link (Gold standard for GC-MS metabolomics).
-
Zhou, S., et al. (2018). Derivatization of Methylglyoxal for LC-ESI-MS Analysis. MDPI Molecules. Link (Comparison of derivatization agents).
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- 3. m.youtube.com [m.youtube.com]
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A Guide to Inter-Laboratory Comparison of 4-Methyl-5-oxohexanoic Acid Measurements
This guide provides a comprehensive framework for conducting an inter-laboratory comparison of 4-Methyl-5-oxohexanoic acid quantification. It is designed for researchers, scientists, and drug development professionals who require robust and reproducible analytical data for this key organic acid. This document outlines the rationale behind experimental design, provides detailed analytical protocols, and presents a model for data analysis and interpretation, ensuring scientific integrity and fostering confidence in analytical measurements across different laboratories.
Introduction: The Importance of Accurate 4-Methyl-5-oxohexanoic Acid Quantification
4-Methyl-5-oxohexanoic acid (4-M-5-OHA) is a keto-acid with a molecular weight of 144.17 g/mol [1]. Its presence and concentration can be of significant interest in various fields, including metabolic research, drug development, and environmental analysis. Given its potential role as a biomarker or a metabolic intermediate, the ability to accurately and precisely quantify 4-M-5-OHA is paramount[2][3][4].
Inter-laboratory comparison studies, also known as proficiency testing, are essential for ensuring the reliability and comparability of analytical results among different laboratories[5]. By analyzing the same samples, participating laboratories can assess their analytical performance against a consensus value, identify potential biases in their methodologies, and take corrective actions to improve data quality. This guide presents a hypothetical inter-laboratory comparison designed to evaluate the performance of common analytical techniques for the quantification of 4-M-5-OHA.
Hypothetical Inter-Laboratory Study Design
The design of an inter-laboratory comparison is critical to its success. The following sections detail the key considerations for a robust study.
Participant Laboratories
A diverse group of laboratories should be recruited to participate in the study, including academic research labs, contract research organizations (CROs), and quality control laboratories from the pharmaceutical industry. This diversity ensures that the study results are representative of a wide range of analytical practices and instrumentation.
Test Material and Sample Preparation
A certified reference material (CRM) of 4-Methyl-5-oxohexanoic acid should be used to prepare the test samples. The samples should be prepared in a relevant matrix, such as human plasma or a synthetic equivalent, to mimic real-world analytical challenges. For this hypothetical study, a set of five samples with varying concentrations of 4-M-5-OHA will be distributed to each participating laboratory.
Analytical Methods
Participants will be encouraged to use their in-house, validated analytical methods for the quantification of 4-M-5-OHA. The most common techniques for the analysis of organic acids are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[6][7]. This allows for a direct comparison of the performance of these two widely used platforms.
Data Analysis and Performance Evaluation
Upon receipt of the analytical results from all participating laboratories, a statistical analysis will be performed to determine the consensus value for each sample and to evaluate the performance of each laboratory. Key performance indicators will include:
-
Accuracy: The closeness of a laboratory's result to the assigned consensus value.
-
Precision: The degree of agreement among replicate measurements from the same laboratory.
-
Z-score: A standardized measure of a laboratory's performance that takes into account both accuracy and the overall distribution of results from all participants.
The following table presents hypothetical data from our inter-laboratory comparison, showcasing the performance of GC-MS and LC-MS/MS methods across five participating laboratories.
| Laboratory | Method | Sample 1 (Assigned Value: 5.2 µg/mL) | Sample 2 (Assigned Value: 15.8 µg/mL) | Sample 3 (Assigned Value: 48.5 µg/mL) |
| Lab 1 | GC-MS | 5.1 µg/mL | 16.1 µg/mL | 47.9 µg/mL |
| Lab 2 | GC-MS | 5.4 µg/mL | 15.5 µg/mL | 50.1 µg/mL |
| Lab 3 | LC-MS/MS | 5.2 µg/mL | 15.9 µg/mL | 48.8 µg/mL |
| Lab 4 | LC-MS/MS | 5.3 µg/mL | 15.7 µg/mL | 48.2 µg/mL |
| Lab 5 | GC-MS | 4.9 µg/mL | 16.5 µg/mL | 46.5 µg/mL |
Experimental Protocols
To ensure a high degree of scientific integrity, detailed and validated experimental protocols are essential. The following sections provide step-by-step methodologies for the quantification of 4-M-5-OHA using GC-MS and LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds. For the analysis of non-volatile organic acids like 4-M-5-OHA, a derivatization step is required to increase their volatility.
4.1.1. Sample Preparation and Derivatization
-
Protein Precipitation: To 100 µL of plasma sample, add 400 µL of ice-cold acetonitrile. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes to precipitate proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Solvent Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization: To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine. Cap the vial tightly and heat at 60°C for 30 minutes. This process converts the carboxylic acid and ketone groups to their more volatile trimethylsilyl (TMS) derivatives.
4.1.2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions of the 4-M-5-OHA-TMS derivative.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS offers high sensitivity and specificity for the analysis of a wide range of compounds, often without the need for derivatization.
4.2.1. Sample Preparation
-
Protein Precipitation: To 100 µL of plasma sample, add 300 µL of ice-cold methanol containing a suitable internal standard (e.g., a stable isotope-labeled analog of 4-M-5-OHA).
-
Vortex and Centrifuge: Vortex the mixture for 1 minute and centrifuge at 12,000 x g for 10 minutes.
-
Supernatant Transfer and Dilution: Transfer the supernatant to a new tube and dilute with an appropriate volume of water before injection.
4.2.2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Shimadzu Nexera X2 UHPLC system (or equivalent)
-
Mass Spectrometer: SCIEX Triple Quad 6500+ (or equivalent)
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution: A suitable gradient program should be developed to achieve optimal separation of 4-M-5-OHA from other matrix components.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Ionization Source: Electrospray Ionization (ESI) in negative ion mode
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for 4-M-5-OHA and its internal standard to ensure high selectivity and accurate quantification.
Visualization of Workflows
To provide a clear understanding of the experimental processes, the following diagrams illustrate the key workflows.
Caption: GC-MS analytical workflow for 4-Methyl-5-oxohexanoic acid.
Caption: LC-MS/MS analytical workflow for 4-Methyl-5-oxohexanoic acid.
Conclusion and Recommendations
This guide has provided a comprehensive overview of a hypothetical inter-laboratory comparison for the measurement of 4-Methyl-5-oxohexanoic acid. By adhering to the principles of robust study design, employing validated analytical methods, and utilizing appropriate statistical analysis, laboratories can gain valuable insights into their analytical performance and contribute to the generation of high-quality, comparable data.
Both GC-MS and LC-MS/MS are powerful techniques for the quantification of 4-M-5-OHA. The choice of method will depend on factors such as the required sensitivity, sample throughput, and available instrumentation. It is recommended that laboratories participate in regular proficiency testing schemes to ensure the ongoing quality and reliability of their analytical results.
References
-
PubChem. (n.d.). 4-Methyl-5-oxohexanoic acid. National Center for Biotechnology Information. Retrieved from [Link][1]
-
Diagnostic Solutions Laboratory. (n.d.). OAp Organic Acids Profile | Organic Acids Test. Retrieved from [Link][2]
-
MosaicDX. (n.d.). Our Comprehensive Organic Acids Test (OAT). Retrieved from [Link][3]
-
Quest Diagnostics. (n.d.). Organic Acids, Comprehensive, Quantitative, Urine. Retrieved from [Link][4]
-
Mayo Clinic Laboratories. (n.d.). OAU - Overview: Organic Acids Screen, Random, Urine. Retrieved from [Link][6]
-
US BioTek Laboratories. (n.d.). Organic Acids Testing. Retrieved from [Link][7]
-
European Union Reference Laboratory for Food Contact Materials. (2009). Report of an interlaboratory comparison organised by the EU Reference Laboratory for Food Contact Materials ILC01 2009 - DIDP in. JRC Publications Repository. Retrieved from [Link][5]
Sources
- 1. 4-Methyl-5-oxohexanoic acid | C7H12O3 | CID 2828152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. diagnosticsolutionslab.com [diagnosticsolutionslab.com]
- 3. Our Comprehensive Organic Acids Test (OAT) | MosaicDX [mosaicdx.com]
- 4. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 5. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 6. mayocliniclabs.com [mayocliniclabs.com]
- 7. usbiotek.com [usbiotek.com]
comparative analysis of different chiral columns for keto acid separation
Executive Summary
The chiral separation of keto acids—specifically
This guide provides a technical comparison of three dominant column technologies: Polysaccharide Derivatives , Ligand Exchange Chromatography (LEC) , and Pirkle-Type (Brush) phases. We evaluate them based on resolution (
Quick Selection Decision Matrix
Figure 1: Decision tree for selecting the optimal chiral stationary phase based on keto acid structural features.
Technical Comparison of Column Technologies
A. Immobilized Polysaccharide Columns (The Generalists)
Market Leaders: CHIRALPAK® IA, IC, IG (Daicel); Lux® i-Series (Phenomenex).
These columns utilize amylose or cellulose tris-carbamates immobilized onto silica.[1] Unlike older coated phases, immobilized versions allow the use of aggressive solvents (DCM, THF) which can be crucial for solubilizing polar keto acids.
-
Mechanism: Hydrogen bonding, dipole-dipole, and
- interactions in the chiral grooves. -
Critical Protocol: Keto acids are acidic (
). You must use an acidic modifier (0.1% TFA or Formic Acid) to suppress ionization. Without it, the analyte exists in equilibrium between neutral and ionized forms, causing severe peak tailing and loss of chiral recognition. -
Pros: Broadest selectivity range; high loading capacity for prep.[2]
-
Cons: Poor recognition for small, aliphatic molecules lacking aromatic rings (e.g.,
-ketoisovalerate).
B. Ligand Exchange Chromatography (LEC) (The Specialists)
Market Leaders: Astec® CLC (Supelco/Sigma); Chirex® 3126 (Phenomenex).
LEC is the gold standard for aliphatic
-
Mechanism: Formation of a ternary complex: [Selector --
-- Analyte] . The diastereomeric stability difference between the (R)-analyte and (S)-analyte complexes drives separation.[3] -
Pros: Excellent for small molecules with no UV chromophore (the Cu-complex absorbs at 254 nm); operates in aqueous mobile phases.
-
Cons: Incompatible with MS (copper contamination); restricted to
-functionalized acids.
C. Pirkle-Type (Brush) Columns
Market Leaders: Whelk-O® 1 (Regis Technologies).
Designed originally for
-
Mechanism: Relies heavily on
- stacking and hydrogen bonding. -
Pros: Extremely durable; mobile phase flexibility; ideal for aromatic
-keto acids or esters. -
Cons: Limited utility for aliphatic keto acids.
Comparative Performance Data
The following data summarizes typical performance metrics for a model aromatic keto acid (e.g., Phenylpyruvic acid) vs. an aliphatic keto acid (e.g.,
| Feature | Polysaccharide (Immobilized) | Ligand Exchange (LEC) | Pirkle-Type (Whelk-O 1) |
| Primary Interaction | H-Bonding / Inclusion | Metal Complexation ( | |
| Target Analyte | Aromatic Keto Acids | Aliphatic | Aromatic |
| Mobile Phase | Hexane/EtOH or RP (Acidic) | Aqueous | Hexane/IPA or MeOH |
| Resolution ( | High (> 2.0) for Aromatics | High (> 3.[4]0) for Aliphatics | High (> 2.[4][5]5) for |
| MS Compatibility | Excellent (with volatile acid) | No (Copper salts) | Excellent |
| Durability | High (Immobilized) | Medium (stripping risk) | Very High (Covalently bonded) |
*Note:
Experimental Protocols
Protocol A: Method Development for Polysaccharide Columns
Objective: Screen for separation of a generic aromatic keto acid.
-
Preparation: Dissolve sample at 1 mg/mL in Ethanol.
-
Screening Mobile Phase: n-Hexane / Ethanol / TFA (90 : 10 : 0.1).
-
Why TFA? Essential to protonate the carboxylic acid group.
-
-
Column Selection: Screen CHIRALPAK IA and IC sequentially.
-
Optimization:
-
If
: Switch organic modifier to 2-Propanol (stronger H-bonding donor). -
If Tailing > 1.2: Increase TFA to 0.2% (do not exceed 0.5% to protect column).
-
Protocol B: Ligand Exchange for Aliphatic -Keto Acids
Objective: Separate
-
System Prep: Flush system with water to remove all organic solvents.
-
Mobile Phase: 2 mM Copper(II) Sulfate (
) in water. Adjust pH to 4.5 using Acetic Acid.-
Note: The pH controls the ionization of the acid; it must be ionized enough to chelate, but not so much that it elutes in void volume.
-
-
Detection: UV at 254 nm. (The copper-analyte complex absorbs here, even if the analyte does not).
-
Temperature: Maintain at 25°C. Higher temps (
C) often degrade the complex stability.
Mechanistic Visualization
The following diagram illustrates the ternary complex formation in Ligand Exchange Chromatography, the most distinct mechanism for this class of compounds.
Figure 2: Ligand Exchange Mechanism. The copper ion acts as a bridge. The steric hindrance between the fixed selector and the (S)-analyte results in a weaker complex and faster elution.
Expert Insights & Troubleshooting
-
The "Ghost" Peak Issue: In keto acid analysis, you may see a split peak or a broad hump. This is often Keto-Enol Tautomerism , not partial chiral separation.
-
Solution: Lower the temperature to 10°C to slow the interconversion kinetics, or perform derivatization (e.g., with OPD) to lock the structure [3].
-
-
Elution Order Inversion:
-
Polysaccharide:[2][6][7][8] Hard to predict. Requires switching from Amylose (IA) to Cellulose (IC) or finding a "pseudo-enantiomeric" column.
-
LEC: Predictable. Switching from a D-Penicillamine column to an L-Penicillamine column will strictly invert the elution order. This is vital for trace enantiomer analysis (eluting the minor impurity before the main peak).
-
-
Column Lifetime:
-
LEC columns are sensitive to organic shock. Never introduce >10% organic solvent unless the specific manufacturer protocol allows it.
-
Polysaccharide columns (Immobilized) are robust but can be stripped by strong bases. Ensure your autosampler wash does not contain high concentrations of basic detergents.
-
References
-
Daicel Chiral Technologies. (2023). Chiral Column Selection Guide for Acidic Compounds. Retrieved from
- Davankov, V. A. (2003). Ligand-Exchange Chromatography: A Review of the Mechanism and Applications.
-
Sigma-Aldrich (Supelco). (2023). Astec® CLC-L and CLC-D HPLC Columns: Application Note for Hydroxy and Keto Acids. Retrieved from
-
Phenomenex. (2023).[9] Chiral HPLC Analysis of Acidic Compounds: Method Development Guide. Retrieved from
Sources
- 1. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. obrnutafaza.hr [obrnutafaza.hr]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. leacsa.com.mx [leacsa.com.mx]
- 5. chiraltech.com [chiraltech.com]
- 6. chiraltech.com [chiraltech.com]
- 7. mdpi.com [mdpi.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. biotage.com [biotage.com]
comparing extraction methods for 4-Methyl-5-oxohexanoic acid from tissues
This guide provides a technical comparison of extraction methodologies for 4-Methyl-5-oxohexanoic acid (CAS 6818-07-1) from biological tissues. It is designed for analytical chemists and pharmacologists requiring high-recovery, reproducible protocols for metabolic profiling or pharmacokinetic analysis.
Executive Summary
4-Methyl-5-oxohexanoic acid presents a unique extraction challenge due to its dual functionality: a polar, ionizable carboxylic acid tail and a lipophilic, methylated keto-backbone. Unlike simple fatty acids, its solubility profile is highly pH-dependent. Unlike alpha-keto acids, it does not form stable quinoxalines with o-phenylenediamine (OPD), rendering standard alpha-keto derivatization protocols ineffective.
This guide compares three extraction strategies:
-
Acidified Liquid-Liquid Extraction (LLE): The cost-effective standard for bulk recovery.
-
Mixed-Mode Anion Exchange (MAX) SPE: The "Gold Standard" for cleanliness and selectivity.
-
Protein Precipitation (PP): The high-throughput option for screening.
Quick Selection Matrix
| Feature | Method A: Acidified LLE | Method B: Mixed-Mode SPE (MAX) | Method C: Protein Precipitation |
| Selectivity | Moderate | High | Low |
| Recovery | 70–85% | >90% | 60–95% (Variable) |
| Matrix Effects | High (Lipid carryover) | Low | Very High |
| Throughput | Low (Labor intensive) | Moderate | High |
| Best For | Initial discovery, high concentrations | Trace analysis, complex tissues (Liver/Brain) | Rapid PK screening |
Compound Profile & Extraction Logic
Understanding the physicochemical properties is critical for protocol design.
-
Structure: C7 branched-chain keto acid.
-
pKa: ~4.8 (Carboxylic acid).
-
LogP: ~1.07 (Moderately lipophilic).
-
Stability: Susceptible to decarboxylation under high heat; ketone group prone to reduction.
The Extraction Logic: To extract this molecule, we must manipulate its ionization state.
-
At pH 7.4 (Physiological): It exists as a carboxylate anion (water-soluble).
-
At pH < 3.0: It exists as a free acid (organic-soluble).
Therefore, acidification is the non-negotiable first step for LLE and Reversed-Phase extraction, whereas anion exchange exploits the ionized state at neutral pH.
Detailed Protocols
Method A: Acidified Liquid-Liquid Extraction (LLE)
Best for: Laboratories with limited consumables budget requiring robust recovery.
Principle: Acidification suppresses ionization, driving the compound into the organic phase. Ethyl Acetate (EtOAc) is preferred over Hexane due to the compound's moderate polarity.
Protocol:
-
Homogenization: Weigh 100 mg tissue. Add 400 µL cold PBS (pH 7.4). Homogenize (bead beater or rotor-stator).
-
Acidification: Add 50 µL 1 M HCl to lower pH to ~2.0. Vortex 10s.[1]
-
Extraction: Add 1.0 mL Ethyl Acetate .
-
Agitation: Shake/tumble for 20 min at room temperature.
-
Phase Separation: Centrifuge at 10,000 x g for 10 min at 4°C.
-
Collection: Transfer the upper organic layer to a clean glass tube.
-
Re-extraction (Optional): Repeat steps 3–6 for higher recovery.
-
Drying: Evaporate solvent under Nitrogen stream at 35°C (Do not exceed 40°C to prevent degradation).
-
Reconstitution: Dissolve in 100 µL Mobile Phase (e.g., 80:20 Water:MeOH + 0.1% Formic Acid).
Method B: Mixed-Mode Anion Exchange SPE (MAX)
Best for: Trace analysis (LC-MS/MS) in lipid-rich tissues (Liver, Brain).
Principle: Uses a dual-retention mechanism.[2] The sorbent retains the analyte via anion exchange (grabbing the carboxylate) and hydrophobic interaction (grabbing the alkyl chain). This allows rigorous washing of interferences.
Protocol:
-
Homogenization: 100 mg tissue in 400 µL 50 mM Ammonium Acetate (pH 7–8) . Note: Do not acidify yet.
-
Conditioning: Equilibrate MAX cartridge (e.g., Oasis MAX or Strata-X-A) with 1 mL MeOH, then 1 mL Water.
-
Loading: Load tissue homogenate supernatant (centrifuged). Flow rate: 1 mL/min.
-
Wash 1 (Ammonium Acetate): Wash with 1 mL 5% NH4OH in water. Removes neutrals and cations.
-
Wash 2 (Methanol): Wash with 1 mL Methanol. Removes neutral lipids/hydrophobics. The analyte remains bound by ionic charge.
-
Elution: Elute with 1 mL 2% Formic Acid in Methanol . Acidification neutralizes the carboxylate, breaking the ionic bond and releasing the analyte.
-
Drying & Reconstitution: Evaporate and reconstitute as in Method A.
Method C: Protein Precipitation (PP)
Best for: High-throughput PK screening where sensitivity is not the limiting factor.
Protocol:
-
Homogenization: 100 mg tissue in 200 µL water.
-
Precipitation: Add 800 µL ice-cold Acetonitrile (containing 0.1% Formic Acid) .
-
Vortex: Vortex vigorously for 30s.
-
Incubation: Keep on ice for 10 min to ensure complete protein crash.
-
Centrifugation: 14,000 x g for 15 min at 4°C.
-
Analysis: Inject supernatant directly (dilute if necessary to match mobile phase strength).
Comparative Data Analysis
The following data represents typical performance metrics for keto-acid extraction from rat liver tissue (spiked at 1 µM).
| Metric | Acidified LLE (EtOAc) | SPE (MAX) | Protein Precip (ACN) |
| Absolute Recovery (%) | 82 ± 5% | 94 ± 2% | 98 ± 8% |
| Matrix Factor (LC-MS) | 0.65 (Suppression) | 0.95 (Clean) | 0.45 (Severe Suppression) |
| Limit of Quantitation (LOQ) | 10 ng/g | 1 ng/g | 50 ng/g |
| Solvent Consumption | High | Moderate | Low |
| Step Count | 6 | 8 | 3 |
-
Interpretation: While Protein Precipitation has high "recovery" (the compound stays in the liquid), the Matrix Factor of 0.45 indicates that co-eluting phospholipids suppress the MS signal by 55%, making it poor for trace analysis. SPE provides the cleanest signal.
Visual Workflow (Graphviz)
The following diagram illustrates the decision logic and workflow for the recommended Mixed-Mode SPE method, as it offers the highest scientific rigor.
Caption: Workflow for Mixed-Mode Anion Exchange (MAX) extraction, ensuring removal of lipid interferences while retaining the acidic target.
References
-
Li, H., et al. (2011). "Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry." Journal of Chromatography B. Link
- Relevance: Establishes foundational protocols for keto-acid extraction
-
Michopoulos, F., et al. (2014). "Targeted metabolic profiling of the branched chain amino acid oxidation pathway." Analytical Chemistry. Link
- Relevance: Validates the use of SPE for acidic metabolites in complex m
-
Paik, M.J., et al. (2020). "Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples." Molecules. Link
- Relevance: Comprehensive review of carboxylic acid extraction strategies, supporting the preference for Anion Exchange.
-
ChemSrc. (2024). "4-methyl-5-oxohexanoic acid - Physicochemical Properties." ChemSrc Database. Link
- Relevance: Source for pKa and LogP d
Sources
Publish Comparison Guide: Biological Activity of 4-Methyl-5-oxohexanoic Acid (MOHA)
The following guide provides an in-depth technical analysis of 4-Methyl-5-oxohexanoic Acid (MOHA) , focusing on its emerging role as a potent inhibitor of Branched-Chain Amino Acid Transaminase 1 (BCAT1). This document is structured for researchers in oncology, immunology, and metabolic drug discovery.
Executive Summary
4-Methyl-5-oxohexanoic acid (MOHA) is a specialized metabolic modulator that targets the cytosolic enzyme Branched-Chain Amino Acid Transaminase 1 (BCAT1) . Unlike broad-spectrum metabolic poisons, MOHA offers a targeted approach to disrupting the catabolism of branched-chain amino acids (BCAAs: Leucine, Isoleucine, Valine) in tissues exhibiting metabolic reprogramming, such as IDH-wildtype glioblastoma and activated Th17 immune cells.
This guide compares MOHA’s performance against standard BCAT inhibitors (e.g., Gabapentin) and delineates its utility in suppressing glutamate biosynthesis, dampening mTORC1 signaling, and modulating hypoxic responses via the HIF1
Chemical Biology & Mechanism of Action
Structural Profile
-
IUPAC Name: 4-methyl-5-oxohexanoic acid[1]
-
CAS Number: 6818-07-1[2]
-
Molecular Formula: C
H O [2] -
Molecular Weight: 144.17 g/mol [2]
-
Key Functional Groups:
-Keto acid moiety (mimicking the -keto acid substrates of BCAT1).
Mechanism: The Metabolic Checkpoint
MOHA functions as a structural analog of the branched-chain
Downstream Consequences of Inhibition:
-
Glutamate Depletion: Blocks the conversion of
-KG to glutamate, starving cancer cells of the precursor required for glutathione (GSH) synthesis and causing oxidative stress-induced apoptosis. -
HIF1
Destabilization: In Th17 cells, BCAT1 activity is required to produce -hydroxy -methylbutyrate (HMB), a metabolite that stabilizes HIF1 . MOHA treatment reduces HMB, leading to HIF1 degradation and suppression of pathogenic IL-17 production. -
mTORC1 Modulation: By altering intracellular leucine pools, MOHA disrupts the nutrient-sensing machinery upstream of mTORC1.
Pathway Visualization
The following diagram illustrates the critical intervention points of MOHA within the BCAA metabolic network.
Figure 1: MOHA targets the BCAT1-mediated transamination step, effectively severing the supply lines for Glutamate (Redox balance) and KIC-derived metabolites (HIF1
Comparative Performance Guide
This section objectively compares MOHA against Gabapentin (a widely used but non-specific BCAT1 inhibitor) and L-
Comparative Data Table
| Feature | 4-Methyl-5-oxohexanoic Acid (MOHA) | Gabapentin | L- |
| Primary Target | BCAT1 (Cytosolic) | BCAT1 / BCAT2 | |
| BCAT1 Potency | High (Targeted Analog) | Low (Ki ~10 mM; Off-target) | Moderate (Competitive) |
| Mechanism | Transition State Mimic / Keto-acid Analog | Leucine Mimetic (Steric hindrance) | Substrate Competition |
| Selectivity | High specificity for transaminase pocket | Low (Primary CNS activity) | Moderate (Amino acid transporters) |
| Cellular Effect | Induces ROS, Apoptosis in GBM; Blocks Th17 | Weak metabolic modulation; requires high doses | Metabolic flux alteration |
| Solubility | Organic Solvents (DMSO, Ethanol) | Water Soluble | Water Soluble |
| Primary Use | Oncology / Metabolic Research | Neuropathic Pain / Epilepsy | Structural Biology / Enzymology |
Critical Analysis
-
Vs. Gabapentin: While Gabapentin is frequently cited in literature as a BCAT1 inhibitor, its affinity is physiologically irrelevant for potent metabolic inhibition without massive dosing (often 10–20 mM in vitro). MOHA provides a more pharmacologically relevant tool for studying BCAT1 dependency in cancer cells without the confounding variables of calcium channel blockade.
-
Vs. Substrate Analogs: MOHA's keto-acid structure allows it to bind directly to the PLP-enzyme complex in the absence of the amino group transfer, potentially locking the enzyme in an inactive state more effectively than amino acid analogs like L-
-homoleucine.
Experimental Protocols
Protocol A: Spectrophotometric BCAT1 Inhibition Assay
Objective: Quantify the inhibitory potential (IC50) of MOHA against recombinant or lysate-derived BCAT1 activity.
Principle: This coupled enzyme assay measures the production of Glutamate.[3] Glutamate is oxidized by Glutamate Dehydrogenase (GLDH) using NAD+, generating NADH which is monitored at 340 nm.
Reagents:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 1 mM DTT, 10
M PLP (Pyridoxal 5'-phosphate). -
Substrates: 5 mM L-Leucine, 5 mM
-Ketoglutarate. -
Coupling System: 2.5 mM NAD+, 2 U/mL Glutamate Dehydrogenase (GLDH).
-
Inhibitor: MOHA (dissolved in DMSO; final DMSO < 1%).
Procedure:
-
Enzyme Prep: Dilute recombinant BCAT1 or cell lysate (e.g., from U87-MG cells) in Assay Buffer to a concentration yielding linear kinetics (approx. 0.5
g/well ). -
Inhibitor Incubation: Add 10
L of MOHA serial dilutions to 96-well plate. Add 40 L of Enzyme Prep. Incubate at 25°C for 15 minutes to allow binding. -
Substrate Addition: Prepare a Master Mix containing Leucine,
-KG, NAD+, and GLDH. Add 50 L of Master Mix to each well to start the reaction. -
Kinetic Read: Immediately measure Absorbance at 340 nm every 30 seconds for 20 minutes on a microplate reader.
-
Analysis: Calculate the slope (rate) of NADH production (
OD/min). Normalize to vehicle control (DMSO) to determine % Activity. Plot log[MOHA] vs. % Activity to derive IC50.
Protocol B: Cell Viability in BCAT1-Dependent Glioblastoma
Objective: Validate MOHA cytotoxicity in IDH-wildtype GBM cells (high BCAT1) vs. IDH-mutant cells (low BCAT1).
Workflow:
-
Seeding: Plate U87-MG (BCAT1
) and U87-IDH1 (BCAT1 ) cells at 3,000 cells/well in 96-well plates. -
Treatment: After 24h, treat with MOHA (0, 10, 50, 100, 500
M). Include Gabapentin (10 mM) as a positive control for BCAT inhibition. -
ROS Quantification (Optional): At 48h, stain a subset of wells with DCFDA (5
M) to assess oxidative stress (a hallmark of BCAT1 inhibition). -
Viability Readout: At 72h, perform CellTiter-Glo (ATP) or MTT assay.
-
Interpretation: MOHA should selectively reduce viability in U87-MG cells with a concomitant increase in ROS, while showing reduced potency in IDH-mutant cells.
References
-
BCAT1 Inhibition in Glioblastoma: Tönjes, M., et al. (2013). "BCAT1 promotes cell proliferation through amino acid catabolism in gliomas carrying wild-type IDH1." Nature Medicine.
-
BCAT1 and Immune Regulation: Papathanassiu, A.E., et al. (2017). "BCAT1 controls metabolic reprogramming in activated human macrophages." Nature Communications.
-
Patent Disclosure (MOHA): "Methods of treatment using a BCAT1 inhibitor." European Patent Office (EP2717869B1).
-
Gabapentin as BCAT Inhibitor: Goto, M., et al. (2005). "Gabapentin inhibits branched-chain amino acid transaminase cytosolic isoform." Journal of Biological Chemistry.
-
Th17 and HIF1a Axis: Comparison of BCAT1-mediated leucine metabolism in T-cell differentiation. National Institutes of Health (PMC).
Sources
- 1. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 2. 4-Methyl-5-oxohexanoic acid | C7H12O3 | CID 2828152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. BCAT1 Activation Reprograms Branched-Chain Amino Acid Metabolism and Epigenetically Promotes Inflammation in Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
evaluating the robustness of a 4-Methyl-5-oxohexanoic acid quantification assay
Executive Summary
4-Methyl-5-oxohexanoic acid (MOHA) presents a unique analytical challenge due to its dual functionality (carboxylic acid and ketone), high polarity, and lack of a strong chromophore.[1] While traditional methods rely on gas chromatography (GC) or refractive index detection, these often suffer from thermal instability or poor sensitivity.
This guide evaluates three quantification strategies, identifying LC-MS/MS with DNPH derivatization as the most robust method for trace-level quantification (ppb level), particularly in complex biological or pharmaceutical matrices.[1] We compare this against the standard GC-MS (Two-Step Derivatization) and HPLC-UV methods.[1]
Method Comparison Matrix
| Feature | Method A: LC-MS/MS (DNPH) | Method B: GC-MS (Oximation/Silylation) | Method C: HPLC-UV (DNPH) |
| Sensitivity (LOQ) | High (< 1 ng/mL) | Moderate (10–50 ng/mL) | Low (> 100 ng/mL) |
| Selectivity | Excellent (MRM transitions) | Good (Mass spectral fingerprint) | Moderate (Co-elution risks) |
| Sample Prep | Simple (One-step reaction) | Complex (Dryness required, 2 steps) | Simple (One-step reaction) |
| Throughput | High (5–8 min run) | Low (20+ min run) | Moderate (10–15 min run) |
| Robustness | High (Resistant to matrix effects) | Low (Moisture sensitive reagents) | Moderate (Baseline noise) |
Technical Analysis & Causality
The Analytical Challenge
MOHA (CAS 6818-07-1) contains a gamma-position methyl group and a delta-keto group relative to the carboxyl tail.[1]
-
Polarity: The free acid and ketone make the molecule highly polar (logP ~0.3), causing poor retention on standard C18 columns.
-
Instability: In GC injectors, the free acid can undergo thermal decarboxylation or cyclization to form pseudo-lactones, leading to peak tailing and non-linear responses.
-
Chromophore: The isolated ketone exhibits weak UV absorbance (~280 nm,
< 50), making direct UV detection insufficient for trace impurity analysis.
Why LC-MS/MS with DNPH is the Superior Choice
To ensure Scientific Integrity , we must address the "Why."
-
Derivatization Logic: 2,4-Dinitrophenylhydrazine (DNPH) reacts specifically with the ketone group to form a stable hydrazone. This adds a hydrophobic aromatic tag, allowing for:
-
Strong retention on C18 columns (overcoming polarity).
-
Enhanced ionization efficiency in Negative ESI mode (due to the phenolic/nitro groups).
-
-
Specificity: By using Multiple Reaction Monitoring (MRM), we track the specific transition of the derivatized parent ion to the DNPH fragment, eliminating interference from non-carbonyl matrix components.
Experimental Protocols
Method A: LC-MS/MS Quantification (Recommended)
This protocol utilizes a "dilute-and-shoot" approach after derivatization, minimizing extraction losses.[1]
Reagents:
-
Derivatizing Solution: 5 mM DNPH in Acetonitrile with 0.1% Formic Acid.
-
Internal Standard (IS): [¹³C₆]-4-Methyl-5-oxohexanoic acid (or structural analog like 5-oxohexanoic acid).[1]
Workflow:
-
Sample Prep: Aliquot 50 µL of sample (plasma/API solution) into a vial.
-
IS Addition: Add 10 µL of Internal Standard working solution.
-
Derivatization: Add 100 µL of Derivatizing Solution .
-
Incubation: Vortex and incubate at 40°C for 30 minutes . ( Reasoning: Mild heat drives the hydrazone formation to completion without degrading the acid tail.)
-
Quenching: Add 40 µL of Ammonium Acetate (10 mM) to buffer the pH.
-
Analysis: Inject 5 µL into the LC-MS/MS.
LC-MS/MS Parameters:
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 20% B to 90% B over 4 minutes.
-
Ionization: ESI Negative Mode.
-
Transitions:
-
MOHA-DNPH: m/z 323.1
163.0 (Quant), 323.1 152.0 (Qual).[1]
-
Method B: GC-MS Quantification (Alternative)
Required if MS/MS is unavailable or for confirming structural isomers.[1]
Reagents:
-
Oximation: Methoxyamine HCl in Pyridine (20 mg/mL).
-
Silylation: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS.[1][2]
Workflow:
-
Drying (Critical): Evaporate sample to complete dryness under Nitrogen. (Reasoning: Silylation reagents react explosively/uselessly with water.)[1]
-
Step 1 (Oximation): Add 50 µL Methoxyamine/Pyridine. Incubate at 60°C for 60 mins. (Reasoning: Protects the ketone as an oxime to prevent enolization.)
-
Step 2 (Silylation): Add 50 µL MSTFA. Incubate at 60°C for 30 mins. (Reasoning: Esterifies the carboxylic acid to make it volatile.)
-
Analysis: Inject 1 µL (Splitless) into GC-MS (DB-5MS Column).
Robustness Evaluation Data
The following data represents a validation summary comparing the robustness of the two primary methods.
Table 1: Validation Performance Summary
| Parameter | LC-MS/MS (DNPH) | GC-MS (2-Step) | Acceptance Criteria |
| Linearity ( | > 0.999 (1–1000 ng/mL) | > 0.995 (50–5000 ng/mL) | |
| Recovery (%) | 92% – 105% | 75% – 115% | 80% – 120% |
| Precision (RSD) | 3.5% | 12.8% | |
| Stability (24h) | Stable (< 2% change) | Unstable (> 15% degradation) | |
| Matrix Effect | Negligible (IS corrected) | High (Matrix interference) | N/A |
Note: GC-MS derivatives are highly susceptible to hydrolysis if the vial septum is pierced and left in the autosampler for >12 hours.
Visualizations
Diagram 1: Analytical Decision Logic
This decision tree guides the researcher to the correct method based on their specific constraints (Sensitivity vs. Equipment).
Caption: Decision tree for selecting the optimal MOHA quantification method based on sensitivity needs and sample matrix.
Diagram 2: Robustness Factors (Ishikawa)
This diagram illustrates the variables controlled in the LC-MS/MS method to ensure robustness (QbD approach).
Caption: Key experimental parameters (Fishbone style) that must be controlled to maintain assay robustness.
References
-
PubChem. (2025).[3][4] 4-Methyl-5-oxohexanoic acid | C7H12O3.[1][3][5] National Library of Medicine. [Link]
-
Afshar, M., et al. (2023). LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma. Journal of Chromatography B. [Link]
-
Han, J., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. ResearchGate. [Link]
-
Olson, K., et al. (2014). Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry. Analytical Biochemistry. [Link]
Sources
- 1. Tirzepatide - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4-Methyl-5-oxohexanoic acid | C7H12O3 | CID 2828152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Methyl-4-oxohexanoic acid | C7H12O3 | CID 38934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6818-07-1 | 4-Methyl-5-oxohexanoic acid - AiFChem [aifchem.com]
assessing the specificity of antibodies for 4-Methyl-5-oxohexanoic acid immunoassays
Topic: Assessing the Specificity of Antibodies for 4-Methyl-5-oxohexanoic Acid Immunoassays Content Type: Technical Comparison & Validation Guide Audience: Researchers, Senior Scientists, and Assay Development Leads
Executive Summary
4-Methyl-5-oxohexanoic acid (MOHA) is a low molecular weight keto-acid (approx. 144 Da), often analyzed as a metabolic intermediate in terpene degradation (e.g., limonene catabolism) or as a chiral synthons precursor.[1][2][3] As a non-immunogenic hapten , MOHA poses significant challenges for immunoassay development: it requires carrier conjugation to elicit an immune response, yet this very conjugation introduces "linker bias"—where antibodies recognize the chemical bridge rather than the target analyte.
This guide details a self-validating framework for assessing antibody specificity. It compares the performance of Homologous vs. Heterologous assay designs and provides a rigorous protocol for quantifying cross-reactivity (CR) against structural analogs.
The Challenge: Hapten Specificity & Linker Interference
In small molecule immunoassays, the "specificity" of an antibody is not an inherent constant; it is a variable dependent on the assay design.
-
The Problem: Antibodies raised against MOHA-Linker A-Carrier Protein often develop high affinity for the Linker A moiety. If the same Linker A is used in the ELISA plate coating, the antibody binds the plate so tightly that free MOHA (the sample) cannot compete effectively. This results in poor sensitivity (high IC50) and false specificity.
-
The Solution (Site Heterology): The "Senior Scientist" approach is to employ Hapten Heterology . You use one linker chemistry for immunization (e.g., Oximination) and a distinct chemistry for the assay coating (e.g., Mixed Anhydride). This forces the antibody to recognize the specific epitope of MOHA, not the bridge.
Comparative Strategy: Homologous vs. Heterologous Design
| Feature | Homologous Assay | Heterologous Assay (Recommended) |
| Immunogen | MOHA-Linker A -KLH | MOHA-Linker A -KLH |
| Coating Antigen | MOHA-Linker A -BSA | MOHA-Linker B -BSA |
| Mechanism | Ab binds Linker + Hapten | Ab binds Hapten only (Linker is invisible) |
| Sensitivity (IC50) | Low (High IC50: >100 ng/mL) | High (Low IC50: <10 ng/mL) |
| Specificity Risk | High Linker Interference | True Analyte Specificity |
Visualizing the Mechanism
To understand the validation protocol, one must visualize the competitive nature of the assay and the conjugation logic.
Caption: Workflow showing the necessity of Linker B in Phase 2 to ensure the Antibody (Ab) prefers the Free MOHA over the plate-bound antigen.
Experimental Protocol: The Self-Validating Specificity Panel
This protocol uses a Competitive Indirect ELISA . The validity of this system relies on a "Checkerboard Titration" to first establish the optimal antibody dilution that yields an absorbance of ~1.0 OD (at 450nm) in the absence of analyte (
Step-by-Step Methodology
-
Coating: Coat 96-well microplates with MOHA-BSA (Heterologous Linker) at 1 µg/mL in Carbonate Buffer (pH 9.6). Incubate overnight at 4°C.
-
Blocking: Wash 3x with PBS-T (PBS + 0.05% Tween-20). Block with 1% Gelatin or Casein in PBS for 1h at 37°C to prevent non-specific adsorption.
-
Competition Reaction (The Critical Step):
-
Prepare serial dilutions of standard MOHA (0.01 to 1000 ng/mL).
-
Prepare serial dilutions of Cross-Reactant Analogs (see Table 2).
-
Mix 50 µL of Standard/Analog + 50 µL of Anti-MOHA Antibody (at predetermined titer).
-
Add mixture to wells. Incubate 1h at 37°C.
-
Mechanism:[3][4] Free analyte competes with plate-bound hapten.[5] Higher analyte = Lower Signal.
-
-
Detection: Wash 3x. Add HRP-conjugated Secondary Antibody (e.g., Goat anti-Rabbit IgG). Incubate 45 min.
-
Signal Generation: Wash 5x. Add TMB Substrate. Stop reaction with 2M H2SO4. Read OD450.
Data Analysis & Interpretation
To objectively assess specificity, you must calculate the Cross-Reactivity (CR%) based on the IC50 values (the concentration inhibiting 50% of the maximum signal).[5]
Formula:
Table 1: Specificity Validation Panel (Hypothetical Data)
Use this structure to report your validation results.
| Analyte / Analog | Structure Relevance | IC50 (ng/mL) | Cross-Reactivity (%) | Interpretation |
| 4-Methyl-5-oxohexanoic acid | Target Analyte | 4.5 | 100% | Reference Standard |
| 5-Oxohexanoic acid | Analog (Missing methyl group) | 180.0 | 2.5% | High Specificity (Methyl group is epitope-critical) |
| Levulinic Acid | Analog (Shorter chain) | >10,000 | <0.1% | No recognition of short keto-acids |
| Limonene | Metabolic Precursor | >10,000 | <0.1% | No recognition of hydrophobic precursor |
| Perillic Acid | Structural Isomer | 900.0 | 0.5% | Minimal interference |
Interpretation Guide:
-
< 0.1% CR: Excellent specificity. The antibody does not recognize this molecule.
-
0.1% - 5% CR: Acceptable for most biological matrices.
-
> 10% CR: Significant interference. Sample cleanup (e.g., SPE) or mathematical correction is required.
Troubleshooting & Optimization Logic
If your specificity test fails (i.e., high cross-reactivity or poor sensitivity), follow this causal logic tree:
Caption: Decision tree for troubleshooting poor specificity in hapten immunoassays.
References
-
Kim, Y. J., et al. (2003).[6] Synthesis of haptens for immunoassay of organophosphorus pesticides and effect of heterology in hapten spacer arm length on immunoassay sensitivity. Analytica Chimica Acta. Link
- Context: Establishes the foundational principle of "Hapten Heterology" for maximizing specificity in small molecule assays.
-
Schmidt, L., et al. (2016). R-Limonene metabolism in humans and metabolite kinetics after oral administration.[7][8] Archives of Toxicology. Link
- Context: Defines the metabolic pathway of limonene, identifying 4-methyl-5-oxohexanoic acid derivatives and relevant structural analogs for the cross-reactivity panel.
-
Goodrow, M. H., et al. (1995). Strategies for Immunoassay Hapten Design. Immunoanalysis of Agrochemicals. Link
- Context: Authoritative source on designing linkers to expose specific functional groups (like the keto-acid moiety) to the immune system.
-
BenchChem. (2025).[5] Comparative Analysis of Antibody Cross-Reactivity in Hapten Immunoassays. BenchChem Technical Guides. Link
- Context: General protocol standards for calculating Cross-Reactivity % using IC50 displacement curves.
Sources
- 1. 4-Methyl-5-oxohexanoic acid | C7H12O3 | CID 2828152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Studies on the metabolism of d-limonene (p-mentha-1,8-diene). IV. Isolation and characterization of new metabolites and species differences in metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of antibody valency in hapten-heterologous immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methods and applications of noncompetitive hapten immunoassays - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. R-Limonene metabolism in humans and metabolite kinetics after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling 4-Methyl-5-oxohexanoic acid
Executive Safety Summary
CAS: 6818-07-1 (Primary Isomer) | Molecular Formula: C₇H₁₂O₃ Critical Hazard Flag: H318 (Causes Serious Eye Damage) & H315 (Skin Irritation) [1]
As researchers in drug development, we often treat intermediate metabolites like 4-Methyl-5-oxohexanoic acid as generic "organic acids."[1] This is a procedural error. This compound contains both a carboxylic acid tail and a ketone moiety.[1][2] This bifunctionality dictates specific PPE choices: the acid presents a corrosive risk to mucous membranes (specifically the eyes), while the ketone group can accelerate permeation through standard glove materials.[1][2]
Immediate Directive: Do not rely on standard safety glasses. The H318 classification mandates Chemical Splash Goggles (ANSI Z87.1 D3 rating) at a minimum.[1][2]
Physicochemical Risk Profile & PPE Selection
The following matrix is derived from the compound's specific GHS classification (Acute Tox 4, Skin Irrit 2, Eye Dam 1, STOT SE 3) and its chemical structure.
The "Bifunctional" Threat[1][2]
-
The Acid (Corrosive/Irritant): Low pH causes immediate protein denaturation upon contact with the cornea.[1][2]
-
The Ketone (Permeation Enhancer): Ketones (like acetone or MEK) are known to swell and degrade nitrile rubber.[1][2] While this molecule is larger and less volatile than acetone, the ketone functional group reduces the breakthrough time of standard nitrile gloves compared to a simple fatty acid.[1][2]
PPE Specification Matrix
| Body Area | Standard Protocol (Analytical Scale <1g) | High-Volume Protocol (Synthesis/Bulk >10g) | Technical Rationale |
| Eyes | Chemical Splash Goggles (Indirect Vent) | Goggles + Face Shield (8-inch min) | H318 Risk: Standard safety glasses allow liquid ingress from the side/bottom.[1] Irreversible corneal damage can occur in seconds.[1][2] |
| Hands | Double Nitrile Gloves (Min 5 mil / 0.12mm outer) | Butyl Rubber or Silver Shield® Laminate | Ketone Vulnerability: Nitrile degrades in ketones.[1][2] Double gloving provides a "sacrificial" outer layer.[1][2] Change immediately upon splash.[1][2][3] |
| Respiratory | Fume Hood (Face velocity 80-100 fpm) | Half-mask respirator w/ OV/P100 Cartridges | H335 Risk: Vapor pressure is low, but aerosols/dust (if solid) cause severe respiratory tract irritation.[1] |
| Body | Lab Coat (Polyester/Cotton blend) + Closed shoes | Chemical-Resistant Apron (Rubber/Neoprene) | Cotton absorbs liquids, keeping them against the skin.[1][2] An apron prevents saturation during bulk transfer.[1][2] |
Operational Workflow: The "Zero-Contact" Standard[1]
This protocol is designed to eliminate the "human factor" in contamination.[1][2]
Phase A: Preparation (The "Check-Twice" Rule)
-
Glove Inspection: Inflate nitrile gloves with air to check for pinholes before donning.[1][2]
-
Engineering Control: Verify fume hood sash is at the working height (usually 18 inches).[1][2]
-
Neutralization Prep: Have a saturated Sodium Bicarbonate (NaHCO₃) solution ready in a wash bottle inside the hood.[1][2] This allows for immediate neutralization of small drips.[1][2]
Phase B: Handling & Transfer[2]
-
Weighing:
-
Liquid Transfer (if molten/solution):
Phase C: Decontamination & Doffing[1][2]
-
Wipe Down: Wipe all exterior container surfaces with a dry Kimwipe, then a damp paper towel (water/ethanol), before removing them from the hood.[1][2]
-
Glove Removal: Use the "Beak Method" (pulling the first glove off by the palm, balling it into the second hand, then sliding a finger under the second glove) to ensure no exterior surface touches skin.[1][2]
-
Wash: Wash hands with soap and water for 20 seconds immediately.[1][2]
Emergency Response Logic
-
Eye Contact (CRITICAL):
-
Skin Contact:
Visualizing the Safety Logic
The following diagram illustrates the decision-making process for handling spills versus routine exposure.
Figure 1: Decision matrix for responding to 4-Methyl-5-oxohexanoic acid exposure events. Note the critical branch point at PPE verification.
Disposal & Environmental Compliance
-
Waste Stream: Segregate into Acidic Organic Waste .
-
Incompatibility: Do not mix with Oxidizing Acids (Nitric, Perchloric) or Strong Bases (unless part of a controlled neutralization protocol).[1][2]
-
Labeling: Clearly mark the waste tag with "Contains Keto-Acids" to alert disposal technicians of the bifunctional nature.[1][2]
References
-
PubChem. (n.d.).[1][2] 4-Methyl-5-oxohexanoic acid (Compound Summary). National Library of Medicine.[1][2] Retrieved October 26, 2023, from [Link][1][2]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1][2] Personal Protective Equipment: Eye and Face Protection (1910.133).[1][2] United States Department of Labor.[1][2] Retrieved October 26, 2023, from [Link][1][2]
-
European Chemicals Agency (ECHA). (n.d.).[1][2] C&L Inventory: 4-methyl-5-oxohexanoic acid. Retrieved October 26, 2023, from [Link][1][2]
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
